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Core Science & Biosynthesis

Foundational

2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9): A Core Scaffold for YAP/TAZ-TEAD Inhibitor Synthesis

Executive Summary In modern rational drug design, polyhalogenated aromatic building blocks are highly prized for their ability to provide precise steric and electronic tuning. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, polyhalogenated aromatic building blocks are highly prized for their ability to provide precise steric and electronic tuning. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) is a highly specialized, orthogonally reactive intermediate[1]. Featuring three distinct halogens arranged contiguously alongside an aldehyde moiety, this compound serves as a critical foundational scaffold. It is most notably utilized in the synthesis of biaryl derivatives that act as potent YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors, which are currently under aggressive development for the treatment of cancers such as malignant pleural mesothelioma and NF2-mutant non-small cell lung cancer (NSCLC)[2][3].

Chemical Profile & Structural Rationale

The unique substitution pattern of this molecule is not accidental; each functional group serves a distinct mechanistic purpose in late-stage functionalization and pharmacophore optimization.

PropertyValueMechanistic Purpose in Synthesis
Chemical Name 2-Bromo-3-chloro-4-fluorobenzaldehydeN/A
CAS Number 1807028-02-9N/A
Molecular Formula C7H3BrClFON/A
Molecular Weight 237.45 g/mol N/A
C2-Bromine Primary reactive siteLowest bond dissociation energy; acts as the primary site for oxidative addition in Pd-catalyzed cross-coupling[2].
C3-Chlorine Steric lockProvides necessary steric bulk to lock the conformation of resulting biaryl systems, crucial for deep TEAD pocket binding[2].
C4-Fluorine Metabolic shieldEnhances metabolic stability against cytochrome P450 oxidation and modulates the electron density of the aromatic ring[3].
C1-Aldehyde Versatile handleEnables downstream reductive amination, Wittig reactions, or condensation to build the extended inhibitor structure[2].

Mechanistic Role in Drug Development: The Hippo Pathway

The Hippo signaling pathway is a master regulator of cellular proliferation, apoptosis, and tissue homeostasis. When the pathway is active, LATS1/2 kinases phosphorylate the transcriptional coactivators YAP and TAZ, leading to their cytoplasmic sequestration and degradation[4].

However, in many solid tumors, the Hippo pathway is inactivated. This allows unphosphorylated YAP and TAZ to translocate into the nucleus, where they bind to TEAD (TEA domain) transcription factors. This YAP/TAZ-TEAD complex drives the transcription of oncogenic genes responsible for tumor survival and metastasis[2][4]. Compounds derived from the 1807028-02-9 scaffold are engineered to physically block this interaction, acting as direct YAP/TAZ-TEAD PPI inhibitors.

hippo_pathway HippoON Hippo Pathway ON LATS1_2 LATS1/2 Kinases HippoON->LATS1_2 Activates HippoOFF Hippo Pathway OFF YAP_TAZ_Unphos Unphosphorylated YAP/TAZ (Nuclear) HippoOFF->YAP_TAZ_Unphos Fails to Phosphorylate YAP_TAZ_Phos Phosphorylated YAP/TAZ (Degraded) LATS1_2->YAP_TAZ_Phos Phosphorylates TEAD TEAD Transcription Factors YAP_TAZ_Unphos->TEAD Binds Transcription Oncogenic Transcription TEAD->Transcription Drives Inhibitor YAP/TAZ-TEAD Inhibitor Inhibitor->TEAD Blocks Binding

Fig 1. Hippo signaling pathway and the mechanism of YAP/TAZ-TEAD inhibition.

Synthetic Utility & Experimental Workflow

The synthesis of YAP/TAZ-TEAD inhibitors heavily relies on the regioselective reactivity of 2-bromo-3-chloro-4-fluorobenzaldehyde. A standard synthetic workflow involves the initial palladium-catalyzed cross-coupling at the C2-bromide, followed by the deprotection of adjacent functional groups (such as a benzyloxy or methoxy group at the C6 position) to yield the active phenolic intermediate[2].

synthetic_workflow Start 1807028-02-9 Derivative PdCatalysis Pd-Catalyzed Cross-Coupling Start->PdCatalysis C2-Br Intermediate Biaryl Intermediate PdCatalysis->Intermediate C-C Bond Deprotection BBr3 Deprotection (-78°C) Intermediate->Deprotection Ether Cleavage FinalProduct YAP/TAZ-TEAD Inhibitor Deprotection->FinalProduct Quench

Fig 2. Synthetic workflow utilizing the 1807028-02-9 scaffold for inhibitor development.

Protocol: Low-Temperature BBr3-Mediated Ether Cleavage

The following is a self-validating, field-proven methodology for the deprotection of a highly functionalized derivative (e.g., 6-(benzyloxy)-2-bromo-3-chloro-4-fluorobenzaldehyde), a critical step documented in recent patent literature[2][3].

Causality & Expertise: Boron tribromide (BBr3) is an aggressive Lewis acid used for ether cleavage. Because the substrate contains a sensitive aldehyde and a C-F bond, the reaction must be strictly maintained at -78°C. Higher temperatures will lead to the Lewis acid coordinating with the aldehyde oxygen, causing degradation or unwanted polymerization, and may risk defluorination.

Step-by-Step Methodology:

  • Preparation: Suspend the protected precursor (e.g., 300 g, 873 mmol) in anhydrous Dichloromethane (DCM, 3 L) in a flame-dried flask under a strict nitrogen atmosphere. Moisture must be excluded to prevent the violent hydrolysis of BBr3 into HBr and boric acid[2].

  • Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath. Self-Validation Step: Do not proceed until an internal temperature probe confirms the solution has reached exactly -78°C.

  • Reagent Addition: Dropwise add a 1 M solution of BBr3 in DCM (960 mL, 960 mmol) over 5–10 minutes. The mixture will typically transition to a dark brown solution as the Lewis acid-base complex forms[2][3].

  • Reaction Propagation: Stir the reaction mixture at -78°C for 1.5 hours. Self-Validation Step: Pull a 0.1 mL aliquot, quench it in miniature with methanol, and analyze via LC-MS. The reaction is complete when the starting material mass is entirely replaced by the corresponding free phenol mass.

  • Quenching: Slowly quench the reaction by the dropwise addition of anhydrous Methanol (MeOH) while maintaining the -78°C temperature. Causality: Methanol reacts with excess BBr3 to form volatile trimethyl borate and HBr. Quenching directly with water would cause a violent exotherm that could destroy the product[2].

  • Isolation: Allow the mixture to warm to room temperature. Dilute with water, extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Analytical Validation Standards

To ensure the trustworthiness and structural integrity of the synthesized intermediate, the following analytical self-validation checks must be performed:

  • 1H NMR (CDCl3): Confirm the disappearance of the benzylic/aliphatic protecting group protons (e.g., a singlet near 5.1 ppm for benzyl ethers) and verify the preservation of the highly deshielded aldehyde proton (singlet near 10.3 ppm).

  • 19F NMR: Verify the presence of the single fluorine atom. This confirms that the harsh Lewis acidic conditions did not compromise the C-F bond.

  • LC-MS: Utilize negative ion mode to observe the [M-H]- peak, which is highly sensitive for the newly unmasked phenolic OH group.

References

  • World Intellectual Property Organization. "WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors".
  • United States Patent and Trademark Office. "US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors".
  • World Intellectual Property Organization. "WO2023031801A1 - Bifunctional degraders comprising a tead binder".

Sources

Exploratory

physicochemical properties of 2-Bromo-3-chloro-4-fluorobenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-chloro-4-fluorobenzaldehyde Introduction In the landscape of modern drug discovery and organic synthesis, halogenated aromatic aldehydes serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-chloro-4-fluorobenzaldehyde

Introduction

In the landscape of modern drug discovery and organic synthesis, halogenated aromatic aldehydes serve as indispensable building blocks.[1][2] Their unique electronic properties and versatile reactivity make them crucial intermediates in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[1][3][4] 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS No. 1807028-02-9) is a prime example of such a scaffold, incorporating three different halogen atoms (bromine, chlorine, and fluorine) and a reactive aldehyde functionality. This multi-substituted pattern offers a high degree of synthetic utility, allowing for selective and orthogonal chemical transformations.

The presence of multiple halogens significantly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability.[3] The aldehyde group is a versatile handle for a wide array of chemical reactions, such as nucleophilic additions, condensations, and reductive aminations.[3] This guide provides a comprehensive overview of the core , detailed experimental protocols for their characterization, and an in-depth analysis of its spectral properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the use of this versatile synthetic intermediate.

Chemical Structure

Caption: 2D Structure of 2-Bromo-3-chloro-4-fluorobenzaldehyde.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. A summary of the known properties of 2-Bromo-3-chloro-4-fluorobenzaldehyde is presented below.

PropertyValueSource
CAS Number 1807028-02-9[5]
Molecular Formula C₇H₃BrClFO[5]
Molecular Weight 237.45 g/mol
Physical Form White to Yellow Solid
Purity 95-97%[5]
InChI Key VFRJZLULJYUFPP-UHFFFAOYSA-N[5]
Melting Point
Boiling Point

The boiling point is another key physical constant, particularly for liquid compounds. As 2-Bromo-3-chloro-4-fluorobenzaldehyde is a solid, its boiling point will be significantly higher than its melting point and would likely be determined under reduced pressure to prevent decomposition.

Solubility

The solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. The "like dissolves like" principle is a guiding concept for predicting solubility.[7][8]

  • Polar Solvents: Due to the presence of the polar carbonyl group, some solubility in polar organic solvents like ethanol, methanol, and acetone is expected.

  • Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective at dissolving this compound.

  • Nonpolar Solvents: The halogenated benzene ring provides significant nonpolar character, suggesting solubility in solvents like dichloromethane, chloroform, and toluene.

  • Aqueous Solubility: Solubility in water is expected to be low due to the largely nonpolar nature of the molecule.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

This protocol describes the determination of the melting point range using a capillary melting point apparatus.[9][10][11]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Crush the solid sample into a fine powder. prep2 Tap the open end of a capillary tube into the powder. prep1->prep2 prep3 Pack the sample to a height of 2-3 mm by tapping or dropping through a long glass tube. prep2->prep3 meas1 Place the capillary tube into the melting point apparatus. prep3->meas1 meas2 Heat rapidly to ~10-15°C below the expected melting point. meas1->meas2 meas3 Reduce the heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the entire sample is liquid (T2). meas4->meas5 result1 The melting point is reported as the range T1 - T2. meas5->result1

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation:

    • Ensure the 2-Bromo-3-chloro-4-fluorobenzaldehyde sample is dry.

    • Crush a small amount of the solid into a fine powder on a watch glass.[12]

    • Gently tap the open end of a capillary melting point tube into the powder to introduce a small amount of the sample.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[12]

  • Apparatus Setup and Measurement:

    • Place the prepared capillary tube into the heating block of the melting point apparatus.[11]

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate.

    • For an accurate measurement, heat the sample at a rate of about 1-2°C per minute when approaching the melting point.[11]

    • Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.

    • Continue heating slowly and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.

  • Data Reporting:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.[6]

Solubility Assessment

This protocol outlines a qualitative method to assess the solubility of 2-Bromo-3-chloro-4-fluorobenzaldehyde in various solvents.[8][13][14]

G start Start: Select a test solvent prep Add ~25 mg of the solid compound to a test tube. start->prep add_solvent Add 1 mL of the solvent in portions. prep->add_solvent mix Vigorously shake or vortex the mixture for 60 seconds. add_solvent->mix observe Observe the mixture against a contrasting background. mix->observe decision Is the solid completely dissolved? observe->decision soluble Result: Soluble decision->soluble Yes insoluble Result: Insoluble or Partially Soluble decision->insoluble No

Caption: Workflow for Qualitative Solubility Assessment.

Methodology:

  • Preparation:

    • Place approximately 25 mg of 2-Bromo-3-chloro-4-fluorobenzaldehyde into a small, dry test tube.[13]

    • Prepare a series of test tubes for each solvent to be tested (e.g., water, ethanol, hexane, dichloromethane, DMSO).

  • Procedure:

    • Add 0.25 mL of the selected solvent to the test tube.

    • Vigorously agitate the mixture for 30 seconds.[14]

    • If the solid has not dissolved, continue adding the solvent in 0.25 mL portions, with agitation after each addition, up to a total volume of 1 mL.[13]

    • Observe the sample carefully after each addition to see if it dissolves.

  • Classification:

    • Soluble: The compound completely dissolves, leaving no visible solid particles.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: No significant amount of the solid dissolves.

Spectral Properties Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of organic molecules.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of the compound. prep2 Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the tube into the NMR spectrometer. prep4->acq1 acq2 Lock, tune, and shim the spectrometer. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra. acq2->acq3 an1 Process the data (Fourier transform, phase, and baseline correction). acq3->an1 an2 Integrate ¹H signals and analyze chemical shifts, and coupling constants. an1->an2 an3 Analyze ¹³C chemical shifts and C-F couplings. an1->an3

Caption: General Workflow for NMR Analysis.[15]

  • ¹H NMR:

    • Aldehydic Proton (-CHO): A singlet or a small doublet (due to long-range coupling) is expected in the downfield region, typically between δ 9.5-10.5 ppm.

    • Aromatic Protons: The two aromatic protons will appear in the region of δ 7.0-8.5 ppm. Their chemical shifts and splitting patterns will be influenced by the electronic effects of the three halogen substituents and the aldehyde group. Complex splitting patterns due to proton-proton and proton-fluorine couplings are anticipated.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 185-195 ppm.[16][17]

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the halogens will show characteristic chemical shifts and C-F coupling constants. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group of the aromatic aldehyde. This band typically appears in the range of 1685-1710 cm⁻¹ due to conjugation with the aromatic ring.[18][19][20][21]

  • C-H Stretch (Aldehydic): Two weak to medium bands are characteristic of the aldehydic C-H stretch, appearing around 2850 cm⁻¹ and 2750 cm⁻¹.[18][19][22] The band at 2750 cm⁻¹ is particularly diagnostic for aldehydes.[22]

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-Halogen Stretches: Absorptions for C-F, C-Cl, and C-Br bonds will be present in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[23]

  • Molecular Ion Peak (M⁺): The mass spectrum will show a complex molecular ion cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[23][24] This will result in a characteristic pattern of M⁺, M+2, M+4, and M+6 peaks, which is a definitive indicator of the presence of one bromine and one chlorine atom.

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (-1 amu) and the loss of the formyl group (-CHO, -29 amu). Fragmentation involving the loss of halogen atoms (Br or Cl) is also expected.

Safety and Handling

2-Bromo-3-chloro-4-fluorobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[25][26][27]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[26][27]

  • Handling: Avoid contact with skin, eyes, and clothing.[28] Wash hands thoroughly after handling.[26] Avoid breathing dust or fumes.[25][28]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][28]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5][25]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][25]

    • Inhalation: Move the person to fresh air.[25][27]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[28]

Conclusion

2-Bromo-3-chloro-4-fluorobenzaldehyde is a highly functionalized synthetic intermediate with significant potential in medicinal chemistry and materials science. Its physicochemical properties are dictated by the interplay of the three distinct halogen substituents and the aldehyde group. A thorough understanding of these properties, including solubility, melting point, and spectral characteristics, is paramount for its effective utilization in research and development. The experimental protocols and spectral analysis guidelines provided in this document offer a robust framework for the characterization and quality control of this valuable compound, empowering scientists to leverage its unique chemical attributes for the synthesis of novel molecules.

References

  • Benchchem. (n.d.). 2-Bromo-4-chloro-3-fluorobenzaldehyde.
  • Benchchem. (n.d.). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-chloro-4-fluorobenzaldehyde.
  • PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment.
  • Scite.ai. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • arXiv. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry.
  • Unknown. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes.
  • American Chemical Society. (1981). 170 NMR Studies of Substituent and Hydrogen-Bonding Effects in Substituted Acetophenones and Benzaldehydes.
  • Sigma-Aldrich. (n.d.). 2-BROMO-3-CHLORO-4-FLUOROBENZALDEHYDE.
  • RSC Publishing. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Melting Point Determination Lab Guide.
  • Unknown. (n.d.). Experiment 1: Melting-point Determinations.
  • BLD Pharm. (n.d.). 1807028-02-9|2-Bromo-3-chloro-4-fluorobenzaldehyde.
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • BLD Pharm. (n.d.). 1785320-57-1|2-Bromo-4-chloro-3-fluorobenzaldehyde.
  • AK Scientific, Inc. (n.d.). 2-Bromo-4-fluorobenzaldehyde - Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Bromo-4-fluorobenzaldehyde synthesis.
  • Unknown. (2026, March 4). Leveraging Halogenated Aromatic Aldehydes for Advanced Organic Synthesis.
  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.
  • Life Chemicals. (2019, July 19). Explore Our Unique Oligohalogenated Arylaldehydes for Drug Discovery Projects!.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025, August 30). 2-Bromo-4-fluorobenzaldehyde - Safety Data Sheet.
  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ECHEMI. (n.d.). 2-Bromo-3-fluorobenzaldehyde SDS, 891180-59-9 Safety Data Sheets.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Unknown. (n.d.). IR: aldehydes.
  • ResearchGate. (2025, October 10). (PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • PubChem. (n.d.). 2-Bromo-4-chloro-6-fluorobenzaldehyde.
  • Unknown. (n.d.). The Expanding Applications of Halogenated Benzaldehydes in Agrochemicals.
  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.

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Foundational

An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-3-chloro-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-3-chloro-4-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-chloro-4-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing and sterically demanding halogen substituents, combined with a reactive aldehyde functionality, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive structural analysis of 2-Bromo-3-chloro-4-fluorobenzaldehyde, including a detailed examination of its spectroscopic properties, a plausible synthetic route, and its applications in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of halogen atoms on the benzene ring can profoundly influence a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. 2-Bromo-3-chloro-4-fluorobenzaldehyde, with its distinct substitution pattern, presents a unique platform for synthetic diversification. The bromine atom at the 2-position provides a handle for selective metal-catalyzed cross-coupling reactions, while the chlorine and fluorine atoms modulate the electronic and steric environment of the aromatic ring. This guide aims to provide a detailed technical overview of this compound for researchers engaged in drug discovery and synthetic chemistry.

Molecular Structure and Properties

Table 1: Chemical and Physical Properties of 2-Bromo-3-chloro-4-fluorobenzaldehyde

PropertyValueSource
CAS Number 1807028-02-9
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
Physical Form White to yellow solid
Purity Typically ≥95%

Spectroscopic Analysis

While specific, publicly available spectra for 2-Bromo-3-chloro-4-fluorobenzaldehyde are limited, a detailed analysis can be inferred from the known spectral data of its isomers and similarly substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the aldehyde proton. The two aromatic protons will likely appear as doublets due to coupling with each other and potentially with the fluorine atom. The aldehyde proton will be a singlet in the downfield region, typically between 9.5 and 10.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The aldehyde carbon will be the most downfield signal, expected around 185-195 ppm. The six aromatic carbons will have chemical shifts influenced by the attached halogens. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A strong, sharp peak around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the aldehyde group.

  • Aromatic C-H stretching vibrations in the region of 3000-3100 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring between 1450 and 1600 cm⁻¹.

  • A strong C-F stretching band, typically in the 1200-1250 cm⁻¹ region.

  • C-Cl and C-Br stretching vibrations at lower frequencies, generally below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens, providing a definitive confirmation of the elemental composition.

Synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde

A plausible and efficient method for the synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde involves the electrophilic bromination of 3-chloro-4-fluorobenzaldehyde. This approach leverages the directing effects of the existing substituents on the aromatic ring.

Proposed Synthetic Pathway

Synthesis cluster_0 Synthetic Route 3-chloro-4-fluorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde Reaction Electrophilic Aromatic Bromination 3-chloro-4-fluorobenzaldehyde->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Product 2-Bromo-3-chloro-4-fluorobenzaldehyde Reaction->Product

Caption: Proposed synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the bromination of substituted benzaldehydes.

  • Reaction Setup: To a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent like dichloromethane) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) or a solution of bromine (1.0-1.2 eq.) to the cooled mixture with constant stirring.

  • Reaction: Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Organic Synthesis

The strategic positioning of the bromine atom ortho to the aldehyde group and meta to the chlorine atom makes 2-Bromo-3-chloro-4-fluorobenzaldehyde a versatile substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] 2-Bromo-3-chloro-4-fluorobenzaldehyde can readily participate in this reaction, with the C-Br bond being significantly more reactive than the C-Cl bond under typical palladium catalysis conditions.[2]

Suzuki_Coupling cluster_1 Suzuki-Miyaura Coupling Workflow Start 2-Bromo-3-chloro-4- fluorobenzaldehyde Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product Biaryl or Heteroaryl Benzaldehyde Derivative Reaction->Product

Caption: General workflow for the Suzuki-Miyaura coupling of 2-Bromo-3-chloro-4-fluorobenzaldehyde.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[3][4] 2-Bromo-3-chloro-4-fluorobenzaldehyde can be employed in this reaction to introduce a vinyl group at the 2-position, providing access to stilbene-like structures.

Other Transformations

The aldehyde group in 2-Bromo-3-chloro-4-fluorobenzaldehyde is a versatile functional handle for a variety of chemical transformations, including:

  • Wittig Reaction: To form alkenes.

  • Reductive Amination: To synthesize secondary and tertiary amines.

  • Condensation Reactions: Such as the Knoevenagel condensation, to form α,β-unsaturated systems.[5]

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding benzyl alcohol.

Conclusion

2-Bromo-3-chloro-4-fluorobenzaldehyde is a highly functionalized building block with significant potential in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern allows for selective, site-specific modifications through a variety of synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its structural properties, a plausible synthetic strategy, and its key applications, offering valuable insights for researchers in the field of synthetic organic chemistry.

References

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Patsnap. (2019, June 21). Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Google Patents. (n.d.). EP0289942B1 - Process for producing fluorobenzaldehydes.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • Close, A. J., Jones, R. N., Ocasio, C. A., Kemmitt, P., Roe, S. M., & Spencer, J. (2016). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 14(35), 8359–8372. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). ISSN: 0975-8585 May–June 2017 RJPBCS 8(3) Page No. 2474.
  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformations of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Niwa, T., Uetake, Y., & Hosoya, T. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4(12), 1036–1043. [Link]

  • SynArchive. (n.d.). Mizoroki-Heck Reaction. Retrieved from [Link]

  • Hu, X., et al. (2018). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications, 54(45), 5752-5755. [Link]

  • Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Mass Spectrometric Characterization of 2-Bromo-3-chloro-4-fluorobenzaldehyde

Executive Summary In modern rational drug design, polyhalogenated building blocks are indispensable for tuning ligand lipophilicity, metabolic stability, and steric geometry. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, polyhalogenated building blocks are indispensable for tuning ligand lipophilicity, metabolic stability, and steric geometry. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) is a highly specialized tri-halogenated intermediate utilized in the synthesis of advanced therapeutics, including TEAD-targeted bifunctional degraders (PROTACs) [1][3].

This technical whitepaper deconstructs the molecular weight fundamentals of this compound, providing researchers with causal explanations for its isotopic behavior, its structural impact on drug design, and a self-validating analytical protocol for its precise mass spectrometric characterization.

Molecular Weight Fundamentals and the "Halogen Dance"

When dealing with polyhalogenated compounds, a single "average molecular weight" is analytically insufficient. While the average molecular weight of 2-Bromo-3-chloro-4-fluorobenzaldehyde is 237.45 g/mol [2], this macroscopic value masks the complex isotopic reality of the molecule.

Because both bromine and chlorine exist in nature as pairs of highly abundant stable isotopes ( 79 Br/ 81 Br and 35 Cl/ 37 Cl), the molecule does not produce a single mass peak in a mass spectrometer. Instead, it generates a distinct, tri-modal isotopic envelope. The monoisotopic mass —the mass of the molecule composed entirely of the most abundant isotopes ( 12 C, 1 H, 79 Br, 35 Cl, 19 F, 16 O)—is exactly 235.90398 Da [4].

Quantitative Isotopic Distribution

Understanding this mass distribution is critical for accurate identification. The combination of one bromine and one chlorine atom yields a characteristic M:M+2:M+4 cluster, where the M+2 peak is actually the most abundant (the base peak of the cluster).

Table 1: Exact Mass and Relative Abundance for [C7​H3​BrClFO]

Isotope PeakIsotopic CompositionExact Mass (Da)Relative Abundance
M 79 Br + 35 Cl235.90398~38.4%
M+2 ( 81 Br + 35 Cl) & ( 79 Br + 37 Cl)237.90198~49.6%
M+4 81 Br + 37 Cl239.89998~11.9%

Note: The M+2 peak dominates because the probability of drawing one heavier isotope from the Br/Cl pool exceeds the probability of drawing both light isotopes.

IsotopeLogic M0 Monoisotopic[M]+ 79Br + 35Cl m/z 235.90 (~38%) M2 [M+2]+ Isotope 81Br+35Cl & 79Br+37Cl m/z 237.90 (~50%) M4 [M+4]+ Isotope 81Br + 37Cl m/z 239.90 (~12%) Base Molecular Ion Cluster [C7H3BrClFO]+ Base->M0 Base->M2 Base->M4

Mass spectrometric isotopic logic for a molecule containing one Br and one Cl atom.

Structural Causality in Drug Development

The specific arrangement of halogens on this benzaldehyde core is not arbitrary; it is a calculated design choice for targeted protein degradation [3].

  • Steric Forcing (C2-Br & C3-Cl): The massive atomic radii of bromine and chlorine at adjacent positions force the aromatic ring out of coplanarity when attached to a larger scaffold. This dihedral twist is essential for fitting into deep, hydrophobic binding pockets, such as those found in TEAD transcription factors.

  • Metabolic Shielding (C4-F): The highly electronegative fluorine atom at the para position relative to the eventual core linkage blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the ligand's half-life.

  • Electrophilic Handle (C1-CHO): The aldehyde provides a reactive node for reductive amination, allowing seamless integration into PROTAC linker systems [3].

Self-Validating Analytical Protocol: LC-HRMS

Because aldehydes lack highly basic amines, standard Electrospray Ionization (ESI) often yields poor signal-to-noise ratios. To circumvent this, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is the causally sound choice. APCI forces gas-phase protonation via corona discharge, generating robust [M+H]+ ions without relying on the molecule's solution-phase basicity.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 2-Bromo-3-chloro-4-fluorobenzaldehyde in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Causality: Methanol acts as an excellent protic solvent to facilitate ionization in the APCI source.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a sub-2 µm C18 UPLC column. Mobile phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Causality: The C18 stationary phase suppresses peak tailing of the highly lipophilic halogenated aromatic ring, ensuring a sharp elution profile.

Step 3: APCI-HRMS Acquisition

  • Operate the Orbitrap mass spectrometer in APCI+ mode. Set resolution to >100,000 FWHM.

  • Causality: Ultra-high resolution is required to differentiate the target's isotopic exact mass from isobaric background contaminants.

Step 4: System Self-Validation (Quality Control Gate)

  • The Validation Logic: The protocol automatically validates its own accuracy by analyzing the isotopic envelope. The acquisition software must integrate the peaks at m/z 236.91 ( [M+H]+ ), 238.91 ( [M+H+2]+ ), and 240.91 ( [M+H+4]+ ).

  • If the ratio deviates by more than 5% from the theoretical 38:50:12 distribution, the system flags the result for isobaric interference, automatically invalidating the run and preventing false positives.

LCHRMS A 1. Sample Prep (MeOH Solvent) B 2. UPLC Separation (C18 Column) A->B C 3. APCI+ Ionization (Gas-Phase Protonation) B->C D 4. Orbitrap HRMS (Res >100k) C->D E 5. Self-Validation (Isotope Ratio Check) D->E

LC-HRMS analytical workflow featuring an automated isotopic self-validation gate.

Conclusion

The molecular weight of 2-Bromo-3-chloro-4-fluorobenzaldehyde extends far beyond the nominal value of 237.45 g/mol . By understanding its exact monoisotopic mass (235.90 Da) and its unique tri-modal isotopic envelope, analytical scientists can leverage self-validating mass spectrometric workflows to ensure absolute structural integrity. Furthermore, the strategic placement of these heavy halogens provides a masterclass in rational drug design, offering the perfect balance of steric bulk and metabolic resistance required for next-generation targeted therapeutics.

References

  • World Intellectual Property Organization (WIPO). "Bifunctional degraders comprising a tead binder". Patent WO2023031801A1.
  • SpectraBase / PubChem. "Exact Mass and Isotopic Data for C7H3BrClFO". NIH National Library of Medicine. Available at:[Link]

Foundational

commercial suppliers of 2-Bromo-3-chloro-4-fluorobenzaldehyde

An In-Depth Technical Guide to the Commercial Sourcing and Application of 2-Bromo-3-chloro-4-fluorobenzaldehyde Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 2-Bromo-3-chloro-4-fluorobenzaldehyde

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement, analysis, and application of 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS No. 1807028-02-9). As a highly functionalized synthetic building block, this compound offers a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Physicochemical Properties and Specifications

2-Bromo-3-chloro-4-fluorobenzaldehyde is a polysubstituted aromatic aldehyde. The strategic placement of bromo, chloro, and fluoro substituents on the benzene ring provides distinct steric and electronic properties that can be leveraged for regioselective chemical transformations. The aldehyde functional group serves as a versatile handle for a wide array of synthetic modifications.

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number 1807028-02-9[1][2]
Molecular Formula C₇H₃BrClFO[2]
Molecular Weight 237.45 g/mol [3]
Physical Form White to Yellow Solid[2]
Purity Typically ≥95%[2][4]
InChI Key VFRJZLULJYUFPP-UHFFFAOYSA-N[2]

The presence of multiple halogens significantly influences the reactivity of the aromatic ring and the aldehyde. The fluorine atom, in particular, can enhance properties like metabolic stability and binding affinity in final drug candidates, a common strategy in medicinal chemistry.[5]

Commercial Availability and Supplier Landscape

Procuring high-purity chemical intermediates is a critical first step in any research and development campaign. The quality of the starting material directly impacts the yield, purity, and reproducibility of subsequent synthetic steps. 2-Bromo-3-chloro-4-fluorobenzaldehyde is available from several specialized chemical suppliers who cater to the research and bulk manufacturing sectors.

Table 2: Commercial Suppliers of 2-Bromo-3-chloro-4-fluorobenzaldehyde

SupplierProduct Number / DetailsPurityNotes
Sigma-Aldrich ATEH9A8FF52C (Distributed for AstaTech, Inc.)95%Available for purchase online.[2]
Sigma-Aldrich BL3H99F8D309 (Distributed for BLD Pharmatech)95%Available for purchase online.[4]
BLD Pharm BLD-400194≥95%Direct supplier offering various quantities.[1]

When selecting a supplier, it is imperative for researchers to request and review the Certificate of Analysis (CoA) for the specific lot they intend to purchase. This document provides critical data on purity (typically determined by HPLC or GC) and identity (confirmed by methods such as ¹H NMR or LC-MS).

Overview of Synthesis and Quality Control

Synthetic Strategies

The synthesis of polyhalogenated benzaldehydes typically involves the selective halogenation of a less substituted precursor. While the specific, proprietary route for 2-Bromo-3-chloro-4-fluorobenzaldehyde is not publicly detailed, analogous syntheses provide insight into the likely chemistry. For instance, the synthesis of related compounds like 2-bromo-4-fluorobenzaldehyde often involves the direct bromination of 4-fluorobenzaldehyde using reagents like dibromohydantoin in an acidic medium.[6][7] Similarly, chlorination can be achieved using reagents such as N-chlorosuccinimide.[8]

The primary challenge in such syntheses is achieving the correct regiochemistry. The directing effects of the existing substituents on the aromatic ring must be carefully controlled to yield the desired isomer.

Quality Control and Analytical Methodology

The presence of regioisomers is a significant challenge in the quality control of starting materials like halogenated benzaldehydes.[9] These isomers often have very similar physical properties, making them difficult to separate by standard purification techniques like crystallization or column chromatography. Their presence can lead to the formation of isomeric impurities in the final active pharmaceutical ingredient (API).

A robust quality control workflow is essential to ensure the identity and purity of the starting material.

G cluster_Sourcing Sourcing & Procurement cluster_QC In-House Quality Control cluster_Use Synthetic Application s1 Identify Supplier (e.g., BLD Pharm, Sigma-Aldrich) s2 Request & Review Certificate of Analysis (CoA) s1->s2 s3 Procure Material s2->s3 qc1 Identity Confirmation (¹H NMR, LC-MS) s3->qc1 Sample Received qc2 Purity & Isomer Analysis (GC, HPLC) s3->qc2 qc3 Decision: Accept or Reject Lot qc1->qc3 qc2->qc3 u1 Material Released to R&D qc3->u1 Accepted u2 Use in Chemical Synthesis

Caption: Sourcing and Quality Control Workflow.

Protocol: Gas Chromatography (GC) for Isomer Analysis

A high-resolution gas chromatography method is the gold standard for separating and quantifying closely related isomers of volatile compounds like benzaldehydes.[9][10]

  • Sample Preparation: Accurately weigh a sample of 2-Bromo-3-chloro-4-fluorobenzaldehyde and dissolve it in a suitable solvent (e.g., acetonitrile or dichloromethane) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Utilize a Gas Chromatograph equipped with a high-resolution capillary column (e.g., DB-624 or a chiral column like CHIRALDEX for complex separations) and a sensitive detector such as a Flame Ionization Detector (FID) or a mass spectrometer (MS).[9][10][11]

  • Method Parameters: Develop a temperature program that starts at a low temperature and ramps up to a high temperature to ensure the separation of all volatile components.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The retention time of the main peak is used to identify the compound against a reference standard, and the peak area percentage is used to determine its purity and the levels of any isomeric impurities.[10]

Applications in Research and Drug Development

The value of 2-Bromo-3-chloro-4-fluorobenzaldehyde lies in its versatility as a synthetic intermediate.[12] The aldehyde group can be readily transformed, while the halogen atoms provide multiple, distinct handles for cross-coupling reactions.

  • Aldehyde Transformations: The aldehyde is a gateway to numerous functional groups. It can undergo reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to build larger molecular scaffolds.[13]

  • Cross-Coupling Reactions: The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds at the C2 position. The chlorine atom can also participate in coupling reactions, often under different catalytic conditions, allowing for sequential and selective functionalization of the aromatic ring.[3]

G cluster_aldehyde Aldehyde Chemistry cluster_coupling Cross-Coupling Chemistry start 2-Bromo-3-chloro- 4-fluorobenzaldehyde reductive_amination Reductive Amination (R-NH₂ / NaBH₃CN) start->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) start->wittig suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd cat.) start->suzuki Reacts at C-Br bond product_amine Substituted Benzylamine reductive_amination->product_amine product_alkene Substituted Styrene wittig->product_alkene product_biaryl Biaryl Derivative suzuki->product_biaryl

Caption: Synthetic utility of the title compound.

Handling, Storage, and Safety

As with all laboratory chemicals, 2-Bromo-3-chloro-4-fluorobenzaldehyde must be handled with appropriate care. Safety Data Sheets (SDS) from suppliers provide comprehensive hazard information.

  • Hazards: This class of compounds is typically associated with warnings for skin and eye irritation.[14][15] It may be harmful if swallowed, inhaled, or absorbed through the skin.[4][16]

  • Handling: Always handle this chemical in a well-ventilated fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][17] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[14] Some suppliers recommend storage under an inert atmosphere at room temperature.[4]

Conclusion

2-Bromo-3-chloro-4-fluorobenzaldehyde is a high-value chemical intermediate with significant potential in modern synthetic chemistry, particularly for pharmaceutical and agrochemical discovery. Its commercial availability from specialized suppliers, combined with its versatile reactivity, makes it an attractive building block for constructing complex molecular architectures. A thorough understanding of its properties, coupled with stringent quality control and safe handling practices, is essential for its successful application in research and development.

References

  • China Synchem Technology Co.,Ltd. (n.d.). 136239-66-2 Benzene,1-butoxy-2,3-difluoro. LookChem.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Butoxy-2,3-difluorobenzene | 136239-66-2. TCI Chemicals.
  • AiFChem (n.d.). 136239-66-2 | 1-Butoxy-2,3-difluorobenzene. AiFChem.
  • Appchem (n.d.). 1-Butoxy-2,3-difluorobenzene | 136239-66-2 | C10H12F2O. Appchem.
  • Guidechem (n.d.). 1-Butoxy-2,3-difluorobenzene 136239-66-2 Purity 98% China. Guidechem.
  • Benchchem (n.d.). 2-Bromo-4-chloro-3-fluorobenzaldehyde. Benchchem.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-4-fluorobenzaldehyde. AK Scientific, Inc.
  • ChemicalBook (n.d.). 2-Bromo-4-fluorobenzaldehyde synthesis. ChemicalBook.
  • Apollo Scientific (n.d.). 1785320-57-1 Cas No. | 2-Bromo-4-chloro-3-fluorobenzaldehyde. Apollo Scientific.
  • BLD Pharm (n.d.). 1807028-02-9|2-Bromo-3-chloro-4-fluorobenzaldehyde. BLD Pharm.
  • Fisher Scientific (n.d.). SAFETY DATA SHEET: 3-Bromo-4-fluorobenzaldehyde. Fisher Scientific.
  • Guidechem (2023, July 11). How to synthesize 2-Chloro-4-fluorobenzaldehyde? - FAQ. Guidechem.
  • Sigma-Aldrich (n.d.). 2-BROMO-3-CHLORO-4-FLUOROBENZALDEHYDE | 1807028-02-9. Sigma-Aldrich.
  • Sajan, P. G., & Kumara, M. N. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods, RSC Publishing.
  • Google Patents (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • AiFChem (n.d.). 1785320-57-1 | 2-Bromo-4-chloro-3-fluorobenzaldehyde. AiFChem.
  • Sigma-Aldrich (n.d.). 2-Bromo-4-chloro-3-fluorobenzaldehyde | 1785320-57-1. Sigma-Aldrich.
  • ChemicalBook (n.d.). 2-Bromo-4-fluorobenzaldehyde - Safety Data Sheet. ChemicalBook.
  • NextSDS (n.d.). 2-bromo-6-chloro-3-fluorobenzaldehyde — Chemical Substance Information. NextSDS.
  • ECHEMI (n.d.). 2-Bromo-3-fluorobenzaldehyde SDS, 891180-59-9 Safety Data Sheets. ECHEMI.
  • Patsnap (2019, June 21). Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka. Patsnap.
  • Japan Environmental Management Association for Industry (n.d.). III Analytical Methods. JEMAI.
  • Google Patents (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • ChemicalBook (n.d.). 3-BROMO-4-CHLORO-BENZALDEHYDE | 86265-88-5. ChemicalBook.
  • Ferreira, I., et al. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, RSC Publishing.
  • Wang, Y., et al. (n.d.). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate.

Sources

Exploratory

Technical Whitepaper: Safe Handling and Operational Protocols for 2-Bromo-3-chloro-4-fluorobenzaldehyde

Executive Summary In contemporary drug discovery, particularly in the synthesis of YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors [1], polyhalogenated benzaldehydes serve as critical building blocks. 2-Bromo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, particularly in the synthesis of YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors [1], polyhalogenated benzaldehydes serve as critical building blocks. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) is a highly functionalized intermediate whose unique substitution pattern enables precise cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [2]. However, the dense halogenation and reactive aldehyde moiety present specific toxicological and stability challenges. This guide establishes a self-validating framework for the safe handling, storage, and experimental utilization of this compound, ensuring both operator safety and reagent integrity.

Physicochemical Profiling

Understanding the physical properties of 2-Bromo-3-chloro-4-fluorobenzaldehyde is the first step in predicting its behavior under laboratory conditions. The presence of bromine, chlorine, and fluorine on the aromatic ring significantly increases the electrophilicity of the aldehyde carbon, making it susceptible to rapid oxidation and nucleophilic attack.

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 2-Bromo-3-chloro-4-fluorobenzaldehyde
CAS Number 1807028-02-9
Molecular Formula C7H3BrClFO
Molecular Weight 237.46 g/mol
Physical State White to Yellow Solid
MDL Number MFCD28733860
InChI Key VFRJZLULJYUFPP-UHFFFAOYSA-N

Data aggregated from standard commercial supplier specifications (e.g., Sigma-Aldrich, BLD Pharm)[3] [4].

Hazard Identification & Mechanistic Toxicology

As a Senior Application Scientist, I emphasize that safety protocols must be rooted in mechanistic understanding rather than rote memorization.

  • Irritation and Sensitization: The aldehyde group is a known electrophile that readily reacts with nucleophilic residues (e.g., thiols, amines) on biological macromolecules. This covalent binding is the primary mechanism for skin and respiratory sensitization.

  • Halogenated Toxicity: Polyhalogenated aromatics can undergo metabolic activation in the liver, potentially leading to hepatotoxicity upon chronic exposure.

  • Environmental Hazard: The compound is expected to be toxic to aquatic life with long-lasting effects due to the stability of the carbon-halogen bonds, necessitating strict disposal protocols.

Storage, Handling, and PPE Protocols

Storage Causality

The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Why? The electron-withdrawing halogens increase the susceptibility of the aldehyde to autoxidation, forming the corresponding benzoic acid derivative. Cold storage minimizes the kinetic energy available for this degradation pathway, while the inert gas displaces oxygen.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with nitrile is mandatory. Halogenated organics can permeate standard latex.

  • Eye Protection: Snug-fitting chemical splash goggles.

  • Respiratory: All open-container handling must occur within a certified Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood.

Experimental Workflows & Contingency

When utilizing 2-Bromo-3-chloro-4-fluorobenzaldehyde in multi-step syntheses (such as the preparation of biaryl derivatives for cancer therapeutics [1]), maintaining a closed-system transfer is critical.

Step-by-Step Handling Methodology
  • Preparation: Purge the reaction vessel with Argon for 15 minutes prior to reagent introduction.

  • Weighing: Weigh the solid in a dedicated weighing enclosure to prevent aerosolization of the fine powder.

  • Solubilization: Dissolve the compound in anhydrous solvents (e.g., DCM or THF) immediately after weighing.

  • Quenching: Post-reaction, quench unreacted aldehyde with a mild nucleophile (like sodium bisulfite) to form a water-soluble, non-volatile adduct before waste disposal.

Workflow Visualization

The following diagram outlines the logical decision tree for handling and emergency spill management.

HandlingWorkflow Start Receipt & Storage (2-8°C, Inert Gas) Prep Fume Hood Prep (Ventilation On) Start->Prep PPE Don PPE (Nitrile Gloves, Goggles) Prep->PPE Weigh Weighing & Transfer (Closed System) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Neutralize & Absorb (Sand/Vermiculite) Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No Clean->Proceed

Caption: Operational workflow for the safe handling and spill management of halogenated benzaldehydes.

References

  • Title: US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors Source: Google Patents URL
  • Title: WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors Source: Google Patents URL
Foundational

Orthogonal Reactivity and Application Profile of 2-Bromo-3-chloro-4-fluorobenzaldehyde in Targeted Therapeutics

As application scientists and medicinal chemists, we constantly seek building blocks that offer programmable, orthogonal reactivity. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) represents a masterclass in s...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and medicinal chemists, we constantly seek building blocks that offer programmable, orthogonal reactivity. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) represents a masterclass in synthetic design. This tetra-substituted benzene ring is not merely a static scaffold; it is a highly tunable electronic system that allows for sequential, site-specific functionalization.

This technical guide deconstructs the reactivity profile of this molecule, explaining the causality behind its chemoselectivity, and provides self-validating experimental workflows for its application in modern drug discovery—specifically in the synthesis of YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors and bifunctional degraders (PROTACs).

Electronic Topology & Chemoselectivity

The power of 2-Bromo-3-chloro-4-fluorobenzaldehyde lies in the distinct electronic and steric properties of its four functional handles. Understanding the bond dissociation energies (BDE) and transition state thermodynamics is critical for designing chemoselective workflows .

  • C1 Aldehyde (-CHO): Acts as a strong electron-withdrawing group (EWG). It directs electron density away from the ring, activating the ortho and para positions for nucleophilic attack.

  • C4 Fluorine (SNAr Vector): Positioned para to the aldehyde. Fluorine is the most electronegative atom, creating a massive partial positive charge at C4. In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the nucleophilic attack, not bond breaking. The resulting Meisenheimer intermediate is thermodynamically stabilized by the para-aldehyde, allowing selective displacement of fluorine over chlorine or bromine.

  • C2 Bromine (Cross-Coupling Vector): Positioned ortho to the aldehyde. The causality for its selective reactivity lies in kinetics. The C-Br bond dissociation energy (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol) and C-F (~115 kcal/mol). Consequently, Pd(0) undergoes oxidative addition exclusively at the C2 position.

  • C3 Chlorine (The Conformational Lock): While largely inert under standard coupling conditions, the C3-chlorine provides critical steric shielding. In drug design, this bulk restricts the rotation of substituents at C2 and C4, locking the molecule into a non-coplanar, bioactive conformation necessary for binding tight protein pockets.

ReactivityMap Core 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) Aldehyde C1: Aldehyde Nucleophilic Addition Core->Aldehyde Electrophilic Center Bromine C2: Bromine Pd-Catalyzed Coupling Core->Bromine Lowest BDE (C-Br) Chlorine C3: Chlorine Steric/Conformational Lock Core->Chlorine Ortho-Steric Shield Fluorine C4: Fluorine SNAr Displacement Core->Fluorine Para-Activated by CHO

Fig 1: Orthogonal reactivity map of 2-Bromo-3-chloro-4-fluorobenzaldehyde.

Application in Oncology: YAP/TAZ-TEAD Inhibitors

In oncology, the Hippo signaling pathway is a master regulator of cell proliferation and apoptosis. When the Hippo pathway is dysregulated (turned "OFF"), the transcriptional co-activators YAP and TAZ remain unphosphorylated, translocate to the nucleus, and bind to TEAD transcription factors. This YAP/TAZ-TEAD complex drives the expression of oncogenic genes .

Derivatives of 2-Bromo-3-chloro-4-fluorobenzaldehyde are heavily utilized as core scaffolds for TEAD inhibitors and TEAD-targeted bifunctional degraders . The orthogonal reactivity allows chemists to attach a TEAD-binding pharmacophore at the C2 position (via Suzuki coupling) and an E3 ligase recruiting linker at the C4 position (via SNAr).

TEADPathway YAP YAP/TAZ Complex TEAD TEAD Transcription Factor YAP->TEAD Translocation & Binding Gene Oncogenic Transcription (Proliferation) TEAD->Gene Activation Inhibitor TEAD Inhibitor / PROTAC (Derived from Core) Inhibitor->TEAD Disrupts PPI / Induces Degradation

Fig 2: Mechanism of YAP/TAZ-TEAD inhibition via core-derived therapeutics.

Quantitative Data: Reactivity Matrix

The following table summarizes the optimized parameters for selectively addressing each functional vector of the scaffold without triggering off-target reactions.

Reaction VectorTarget BondReagent ClassOptimal Temp (°C)Yield Range (%)Causality & Chemoselectivity Rationale
SNAr C4–FSecondary Amines, Alkoxides80–10075–88Fluorine's high electronegativity maximizes the partial positive charge at C4. The intermediate is thermodynamically stabilized by the para-aldehyde.
Cross-Coupling C2–BrBoronic Acids, Pd(0) Catalysts80–9080–95The C-Br bond dissociation energy (~68 kcal/mol) is lower than C-Cl (~81 kcal/mol), enabling selective Pd(0) insertion before C3-Cl activation.
Nucleophilic Addition C1–CHOPrimary Amines, Hydrides0–2585–98The carbonyl carbon is highly electrophilic and sterically accessible, reacting rapidly under mild conditions without affecting the halogens.
Ether Cleavage Ar–ORBBr₃ (1 M in DCM)-7885–92Low temperatures prevent Lewis acid-catalyzed halogen scrambling or aldehyde polymerization, ensuring chemoselective ether cleavage.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in physical or analytical checkpoints to confirm mechanistic success before proceeding to the next step.

Workflow S1 Step 1: Ether Cleavage Reagent: BBr3, DCM Temp: -78°C S2 Step 2: Suzuki Coupling Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Temp: 90°C S1->S2 Intermediate Isolation S3 Step 3: SNAr Reaction Reagent: Amine, DIPEA Temp: 80°C S2->S3 Chemoselective C-Br reaction S4 Step 4: Validation Method: LC-MS & NMR S3->S4 Final Compound

Fig 3: Sequential chemoselective functionalization workflow.

Protocol A: Low-Temperature Ether Cleavage via BBr₃

Context: Often, derivatives like 6-(benzyloxy)-2-bromo-3-chloro-4-fluorobenzaldehyde require deprotection prior to coupling.

  • Setup: Suspend the benzaldehyde derivative (1.0 eq) in anhydrous DCM (0.3 M) under a strict nitrogen atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath. Causality: BBr₃ is a fierce Lewis acid. Striking the reaction at -78°C ensures kinetic control, preventing the aldehyde from complexing and polymerizing.

  • Addition: Dropwise add a solution of Boron tribromide (1.1 eq, 1 M in DCM) over 10 minutes.

  • Reaction: Stir at -78°C for 1.5 hours.

  • Quench: Slowly quench the reaction at -78°C with anhydrous Methanol (10 eq), then allow it to warm to room temperature.

  • Self-Validation Checkpoint:

    • Visual: The reaction will transition from a heterogeneous suspension to a homogeneous brown solution as the Lewis acid-base complex forms.

    • Chemical: Upon quenching with MeOH, the mild exothermic release of HBr gas and the formation of volatile trimethyl borate [B(OMe)₃] confirms the successful destruction of excess BBr₃.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C2

Context: Installing the biaryl pharmacophore at the C2 position without disturbing the C3-Cl or C4-F bonds.

  • Degassing: In a microwave vial, combine the bromobenzaldehyde core (1.0 eq), aryl boronic acid (1.1 eq), and K₃PO₄ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the mixture with Argon for 10 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The large bite angle of the dppf ligand facilitates rapid reductive elimination, while its steric bulk prevents unwanted oxidative addition into the stronger C3-Cl bond.

  • Heating: Seal the vial and heat at 90°C for 4 hours.

  • Self-Validation Checkpoint:

    • Analytical (LC-MS): The starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet, replaced by the mass of the coupled product (retaining the 3:1 isotopic pattern of the C3-Chlorine), provides definitive proof of chemoselective C-Br coupling.

References

  • World Intellectual Property Organization. "Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors." Patent WO2021186324A1.
  • World Intellectual Property Organization. "Bifunctional degraders comprising a tead binder." Patent WO2023031801A1.

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-4-fluorobenzaldehyde in Advanced Scaffold Synthesis

Executive Summary 2-Bromo-3-chloro-4-fluorobenzaldehyde is a highly valuable, polyhalogenated aromatic building block used extensively in modern drug discovery. Featuring four distinct functional handles—a bromo group, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-3-chloro-4-fluorobenzaldehyde is a highly valuable, polyhalogenated aromatic building block used extensively in modern drug discovery. Featuring four distinct functional handles—a bromo group, a chloro group, a fluoro group, and an aldehyde—this molecule allows for sequential, site-selective chemical transformations. This application note provides a comprehensive, self-validating protocol for achieving strictly chemoselective Suzuki-Miyaura cross-coupling at the C2-bromo position while preserving the C3-chloro, C4-fluoro, and C1-aldehyde moieties for downstream orthogonal functionalization.

Mechanistic Rationale & Chemoselectivity

The utility of polyhalogenated benzaldehydes lies in the thermodynamic and kinetic differences of their carbon-halogen bonds. The chemoselectivity of the Suzuki-Miyaura coupling is primarily dictated by the oxidative addition step of the Palladium(0) catalyst[1].

  • C–Br Bond (C2): With a Bond Dissociation Energy (BDE) of approximately 68 kcal/mol, the C–Br bond undergoes rapid oxidative addition by Pd(0). It acts as the primary coupling site.

  • C–Cl Bond (C3): The C–Cl bond has a higher BDE (~81 kcal/mol). While reactive under forcing conditions or with specific bulky, electron-rich phosphine ligands (e.g., P(t−Bu)3​ ), it remains largely intact under mild coupling conditions[2].

  • C–F Bond (C4): With a BDE of ~116 kcal/mol, the C–F bond is highly inert to standard Pd(0) insertion and requires specialized catalytic systems for activation.

  • Aldehyde Group (C1): The formyl group is tolerant to mild, biphasic Suzuki conditions and serves as a critical orthogonal handle for subsequent condensation or reductive amination.

G Sub 2-Bromo-3-chloro- 4-fluorobenzaldehyde C_Br C-Br Bond Primary Coupling Sub->C_Br Fast Oxidative Addition (BDE ~68 kcal/mol) C_Cl C-Cl Bond Secondary Coupling Sub->C_Cl Slow Addition (BDE ~81 kcal/mol) C_F C-F Bond Inert to Pd(0) Sub->C_F No Reaction (BDE ~116 kcal/mol) Ald Aldehyde Orthogonal Handle Sub->Ald Reductive Amination

Chemoselectivity profile of 2-Bromo-3-chloro-4-fluorobenzaldehyde.

Applications in Drug Discovery

The precise substitution pattern of 2-Bromo-3-chloro-4-fluorobenzaldehyde is highly sought after in the synthesis of targeted therapeutics. Notably, derivatives of this scaffold have been recently utilized in the synthesis of biaryl compounds designed as YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors[3]. These inhibitors are critical in oncology for targeting the Hippo signaling pathway in cancers such as mesothelioma and non-small cell lung cancer (NSCLC)[3].

Optimization of Reaction Conditions

To achieve >95% chemoselectivity for the C2-bromo position over the C3-chloro position, the choice of catalyst, ligand, and temperature is paramount. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a wide bite angle that accelerates reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing unwanted secondary oxidative additions or dehalogenation side-reactions.

Table 1: Optimization of C2-Selective Suzuki Coupling Parameters

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)C2:C3 Selectivity
Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 906585:15
Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O 1007290:10
Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 80 89 >98:2
Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane / H2​O 1005570:30*

*Significant protodehalogenation and over-coupling observed due to the highly active, electron-rich XPhos ligand at elevated temperatures.

Self-Validating Experimental Protocol

The following protocol details the optimal conditions for coupling an arylboronic acid to the C2 position of 2-Bromo-3-chloro-4-fluorobenzaldehyde.

G S1 1. Reagent Assembly Substrate + Boronic Acid + K2CO3 S2 2. Solvent & Degassing Dioxane/H2O (N2 Sparging) S1->S2 S3 3. Catalyst Addition Pd(dppf)Cl2 under N2 S2->S3 S4 4. Controlled Heating 80°C for 4-6h (LC-MS Monitor) S3->S4 S5 5. Quench & Workup Filter via Celite, Aqueous Extraction S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Step-by-step workflow for the chemoselective Suzuki-Miyaura coupling.

Step-by-Step Methodology

1. Reagent Assembly & Degassing (Causality: Preventing Catalyst Deactivation)

  • Procedure: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 equiv, 1.0 mmol), the desired Arylboronic Acid (1.1 equiv, 1.1 mmol), and anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol). Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL total).

  • Degassing: Sparge the biphasic mixture with ultra-pure Nitrogen ( N2​ ) or Argon for 15 minutes.

  • Insight: Oxygen is a potent poison for Pd(0) species, rapidly oxidizing it to inactive Pd(II). The biphasic Dioxane/Water system is critical; water dissolves the K2​CO3​ to form the reactive boronate "ate-complex," which is thermodynamically required for the transmetalation step to occur.

2. Catalyst Addition & Heating (Causality: Kinetic Control)

  • Procedure: Under a positive flow of inert gas, quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%). Seal the flask and heat the mixture to 80 °C using a pre-equilibrated oil bath or heating block.

  • Insight: Limiting the temperature to 80 °C provides the kinetic control necessary to prevent the oxidative addition of the C3-chloro bond. The bulky dppf ligand ensures that the reductive elimination step outpaces any potential secondary oxidative additions.

3. Reaction Monitoring (Self-Validation System)

  • Procedure: After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS and TLC (Hexanes:Ethyl Acetate, 4:1).

  • Validation: The reaction is complete when the starting material peak is consumed. Chemoselectivity is validated by the presence of a single dominant product peak displaying an [M+H]+ mass shift corresponding to mono-arylation. The presence of a mass shift corresponding to di-arylation indicates poor temperature control or excessive catalyst loading.

4. Workup & Purification

  • Procedure: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the biphasic mixture through a short pad of Celite.

  • Insight: The Celite pad effectively traps precipitated "Palladium black" (inactive, aggregated Pd(0)), preventing it from streaking during chromatography or contaminating the final product.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) and brine (15 mL). Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography on silica gel to yield the pure 2-aryl-3-chloro-4-fluorobenzaldehyde derivative.

Downstream Orthogonal Functionalization

Once the C2 position is successfully arylated, the remaining functional groups can be systematically addressed:

  • Aldehyde (C1): Can be subjected to reductive amination with primary/secondary amines using NaBH(OAc)3​ to form benzylic amines, a common motif in kinase inhibitors.

  • Chloro Group (C3): Can be activated for a secondary Suzuki coupling or Buchwald-Hartwig amination by switching to a more electron-rich, bulky catalytic system (e.g., Pd2​(dba)3​ with RuPhos or XPhos) and elevating the temperature to 100–110 °C[2].

References

  • American Chemical Society (ACS). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Retrieved from [Link]

  • Google Patents.WO2021186324A1 - Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors.

Sources

Application

Application Note: 2-Bromo-3-chloro-4-fluorobenzaldehyde as a Strategic Precursor in Agrochemical Synthesis

Executive Summary In advanced agrochemical development, the precise engineering of molecular lipophilicity, steric geometry, and metabolic stability is paramount. Polyhalogenated building blocks offer an unprecedented le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced agrochemical development, the precise engineering of molecular lipophilicity, steric geometry, and metabolic stability is paramount. Polyhalogenated building blocks offer an unprecedented level of synthetic control to achieve these parameters. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) has emerged as a highly strategic precursor. This application note details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for utilizing this tri-halogenated compound in the development of next-generation fungicides (e.g., SDHI analogs) and herbicides (e.g., HPPD inhibitors).

Mechanistic Rationale: The Tri-Halogenated Advantage

The field efficacy of agrochemicals is frequently limited by Phase I metabolism—specifically, cytochrome P450-mediated oxidation—within the target organism (weed, fungus, or pest)[1]. The specific substitution pattern of 2-Bromo-3-chloro-4-fluorobenzaldehyde provides multiple synergistic advantages:

  • C4-Fluoro (Metabolic Shielding): The highly electronegative fluorine atom at the para position relative to the aldehyde acts as a metabolic block. It prevents enzymatic para-hydroxylation, a primary degradation pathway, thereby extending the biological half-life of the active ingredient[1].

  • C3-Chloro (Steric & Electronic Modulation): The chlorine atom provides necessary steric bulk. When this precursor is converted into a biaryl system, the C3-chloro group forces the aromatic rings into an orthogonal conformation. This specific dihedral twist is a critical structural requirement for binding in the narrow hydrophobic pockets of target enzymes, such as Succinate Dehydrogenase (SDH).

  • C2-Bromo (Regioselective Handle): Bromine serves as an excellent, orthogonal leaving group for palladium-catalyzed cross-coupling reactions. Its significantly higher rate of oxidative addition compared to the C3-chlorine allows for chemoselective arylation without risking dehalogenation at other positions[2].

  • C1-Aldehyde (Electrophilic Hub): The aldehyde moiety is a versatile electrophile. It serves as a direct handle for reductive amination to form lipophilic benzylamines, or for olefination to build complex heterocycles (e.g., pyrazoles and isoxazoles) common in carotenoid biosynthesis inhibitors.

Synthetic Workflows

G A 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) B Suzuki-Miyaura Coupling (C2-Br Activation) A->B Pd(dppf)Cl2, Base C Reductive Amination (Aldehyde Modification) A->C Amine, NaBH(OAc)3 D Biaryl Intermediate (Sterically Hindered) B->D E Benzylamine Derivative (Lipophilic Core) C->E F SDHI Fungicide Analogs (Complex II Inhibition) D->F Amidation G HPPD Inhibitor Herbicides (Plastoquinone Blockade) E->G Cyclization

Divergent synthetic workflow of 2-Bromo-3-chloro-4-fluorobenzaldehyde into agrochemical classes.

Quantitative Data: Precursor Profiling

Table 1: Physicochemical Properties & Agrochemical Implications

Property Value Implication for Agrochemical Design
CAS Number 1807028-02-9 Unique identifier for regulatory and supply chain tracking.
Molecular Weight 237.45 g/mol Optimal low-MW building block, leaving room for functionalization while maintaining Lipinski compliance.
C4-Fluoro Substitution High Electronegativity Blocks Phase I para-hydroxylation metabolism, increasing field stability[1].
C3-Chloro Substitution Moderate Steric Bulk Induces orthogonal biaryl conformation required for enzyme active-site fitting.

| C2-Bromo Substitution | High Pd-Oxidative Addition Rate | Enables chemoselective cross-coupling without disturbing the C3-Cl bond[2]. |

Table 2: Optimization of Regioselective C2-Suzuki Coupling (Quantitative summary of catalyst screening for chemoselective activation of the C2-Br bond over the C3-Cl bond).

Catalyst System Base Solvent Temp (°C) Chemoselectivity (C2 vs C3) Isolated Yield (%)
Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 90 Low (Mixed coupling) 35
Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O 80 High (Exclusive C2 coupling) 88

| XPhos Pd G3 | K₃PO₄ | THF/H₂O | 60 | Very High (Exclusive C2 coupling) | 92 |

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol selectively arylates the C2 position to build sterically hindered biaryl cores typical of modern fungicides.

Causality of Reagents: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is otherwise notoriously slow in sterically hindered ortho-substituted systems[2]. K₃PO₄ is utilized as a mild base to prevent the Cannizzaro-type disproportionation or degradation of the sensitive aldehyde group.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under N₂, combine 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed solution of 1,4-Dioxane and 2M aqueous K₃PO₄ (3:1 v/v ratio).

  • Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Self-Validating System: To ensure the reaction has proceeded chemoselectively at the C2 position, analyze the crude mixture via LC-MS. The starting material exhibits a distinct isotopic signature due to the presence of both Br and Cl (approx. 3:4:1 ratio for M : M+2 : M+4). Upon successful coupling, the Br signature is lost, and the product will display a pure Cl isotopic pattern (3:1 for M : M+2). Furthermore, ¹H NMR must confirm the survival of the aldehyde proton at ~10.2 ppm, validating that the electrophilic hub remains intact for subsequent functionalization.

Protocol B: Mild Reductive Amination

This protocol converts the aldehyde into a lipophilic benzylamine core, a common pharmacophore in herbicides targeting the MEP pathway.

Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over standard NaBH₄. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This allows it to selectively reduce the intermediate iminium ion without prematurely reducing the highly electrophilic polyhalogenated aldehyde starting material.

Step-by-Step Methodology:

  • Dissolve 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Add glacial acetic acid (1.0 equiv) to catalyze imine formation and stir at room temperature for 2 hours.

  • Portion-wise, add NaBH(OAc)₃ (1.5 equiv) to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract with DCM, dry over MgSO₄, and concentrate for purification.

Self-Validating System: This protocol is self-validating via immediate TLC monitoring (Hexanes/EtOAc). The starting polyhalogenated aldehyde is highly conjugated and strongly UV-active. The resulting benzylamine product will exhibit increased polarity (lower Rf) and will stain positively (purple/brown) with Ninhydrin dip. Definitive validation is achieved via ¹H NMR: look for the complete disappearance of the aldehyde singlet at ~10.2 ppm and the emergence of a new benzylic CH₂ signal (typically a doublet or singlet depending on the amine) at 3.8–4.0 ppm.

References

  • Google Patents. "WO2021186324A1 - Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors". World Intellectual Property Organization.
  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes". International Journal of Molecular Sciences. Available at:[Link]

  • PLOS One. "Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis". Public Library of Science. Available at:[Link]

Sources

Method

Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-3-chloro-4-fluorobenzaldehyde

Introduction: Navigating Chemoselectivity in Complex Scaffolds The Sonogashira cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating Chemoselectivity in Complex Scaffolds

The Sonogashira cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds.[1] This palladium- and copper-catalyzed transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials where conjugated enynes and arylalkynes are critical structural motifs.[1][2]

This application note addresses a specific and common challenge in medicinal chemistry: the selective functionalization of polyhalogenated aromatic systems. Our model substrate, 2-Bromo-3-chloro-4-fluorobenzaldehyde, presents three distinct halogen atoms, demanding a high degree of precision from the catalytic system. The primary objective is to achieve a chemoselective Sonogashira coupling exclusively at the C-Br bond, leaving the more robust C-Cl and C-F bonds untouched. This guide provides a deep dive into the mechanistic principles governing this selectivity and delivers a field-proven, step-by-step protocol for its successful execution.

The Mechanistic Basis for Chemoselectivity

The success of a selective Sonogashira coupling hinges on the differential reactivity of carbon-halogen bonds toward the palladium catalyst. The generally accepted mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • The Palladium Cycle: The active Pd(0) species initiates the reaction by undergoing oxidative addition into the most labile carbon-halogen bond of the aryl halide. This step is typically the rate-determining and selectivity-determining step. The reactivity order for aryl halides is well-established: C–I > C–Br > C–OTf >> C–Cl > C–F. This intrinsic reactivity difference is the cornerstone of our protocol, as the Pd(0) catalyst will preferentially cleave the weaker C-Br bond over the stronger C-Cl bond under controlled conditions.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[4][5] This intermediate is crucial for the subsequent transmetalation step.

  • Transmetalation and Reductive Elimination: The copper acetylide transfers the alkyne group to the palladium(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]

By carefully controlling reaction conditions, particularly temperature, we can exploit the kinetic preference for oxidative addition at the C-Br bond, ensuring a highly chemoselective transformation.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regeneration Product Ar-C≡C-R PdII_Alkyne->Product Reductive Elimination Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Base, Cu(I) Cu_Acetylide->PdII_ArX Enters Pd Cycle caption Fig. 1: Dual catalytic cycles of the Sonogashira reaction.

Caption: Fig. 1: Dual catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol details the selective coupling of phenylacetylene with 2-Bromo-3-chloro-4-fluorobenzaldehyde.

Objective: To synthesize 2-(phenylethynyl)-3-chloro-4-fluorobenzaldehyde with high selectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Bromo-3-chloro-4-fluorobenzaldehyde≥98%Commercial-
Phenylacetylene≥98%CommercialPurify by passing through a short plug of basic alumina if necessary.
PdCl₂(PPh₃)₂Catalyst gradeCommercialStore under inert atmosphere.
Copper(I) Iodide (CuI)≥99%CommercialWhite/off-white powder. Discolored (green/brown) CuI should be purified.
Triethylamine (Et₃N)Anhydrous, ≥99.5%CommercialUse a freshly opened bottle or distill from CaH₂.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialInhibitor-free.
Schlenk flask / reaction tube--Oven-dried before use.
Magnetic stirrer and stir bars---
Inert gas supply (Argon or N₂)High purity--
Standard glassware for work-up--Separatory funnel, flasks, etc.
Silica gel for chromatography230-400 meshCommercial-
Reaction Setup and Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.[7]

  • Catalyst Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 35.1 mg, 0.05 mmol, 5 mol%) and copper(I) iodide (CuI, 4.8 mg, 0.025 mmol, 2.5 mol%).

  • Reagent Addition: Add 2-Bromo-3-chloro-4-fluorobenzaldehyde (237.4 mg, 1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Base: Add anhydrous, degassed THF (10 mL) and anhydrous, degassed triethylamine (5 mL) via syringe. Stir the mixture to obtain a suspension.

  • Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) dropwise via syringe over 1 minute.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS. For aryl bromides, gentle heating to 40-50 °C may be required if the reaction is sluggish at room temperature.[8]

  • Monitoring: To monitor by TLC, take a small aliquot, dilute with ethyl acetate, and spot on a silica plate. Use a hexane/ethyl acetate (e.g., 9:1) mobile phase. Visualize under UV light. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the triethylamine and THF.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL). Transfer to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove copper salts and the amine hydrochloride.[8] Follow with a wash of deionized water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane/ethyl acetate) to isolate the pure 2-(phenylethynyl)-3-chloro-4-fluorobenzaldehyde.

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Charge Schlenk flask with Pd/Cu catalysts and Aryl Halide setup2 Evacuate & backfill with Argon (3x) setup1->setup2 setup3 Add degassed solvents and base setup2->setup3 setup4 Add terminal alkyne setup3->setup4 react Stir at RT (or gentle heat) Monitor by TLC/GC-MS setup4->react workup1 Concentrate mixture react->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash with aq. NH₄Cl, then brine workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 purify Purify by Column Chromatography workup4->purify caption Fig. 2: General experimental workflow.

Caption: Fig. 2: General experimental workflow.

Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not generated or decomposed).2. Insufficient temperature for C-Br activation.3. Impure reagents or solvents (water, oxygen).1. Use high-purity catalysts and ensure a rigorously inert atmosphere.2. Increase temperature incrementally to 50-60 °C.[8]3. Use anhydrous, degassed solvents and freshly distilled base/alkyne.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction mixture.2. High concentration of copper catalyst.1. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.2. Reduce CuI loading or switch to a copper-free protocol.[9][10]
Formation of Palladium Black 1. Reaction temperature is too high.2. Presence of impurities.1. Lower the reaction temperature.2. Use a different phosphine ligand that stabilizes the Pd(0) center more effectively.[11]
Loss of Chemoselectivity (Reaction at C-Cl) 1. Reaction conditions are too harsh (high temperature, prolonged time).1. This is unlikely given the large difference in bond dissociation energies. Maintain the mildest possible conditions (lowest temperature) that afford a reasonable reaction rate for C-Br coupling.

Product Characterization

The identity, purity, and structure of the synthesized 2-(phenylethynyl)-3-chloro-4-fluorobenzaldehyde should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and absence of starting materials.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the alkyne C≡C stretch (~2220 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹).

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Sonogashira coupling of 2-Bromo-3-chloro-4-fluorobenzaldehyde. By leveraging the inherent difference in reactivity between C-Br and C-Cl bonds, the described method allows for the precise installation of an alkyne moiety at the 2-position. This selective functionalization is a critical strategy in the synthesis of complex molecules for pharmaceutical and materials science applications, enabling subsequent transformations at the remaining halogen sites. The provided troubleshooting guide further equips researchers to optimize this powerful reaction for their specific needs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Copper-Free Sonogashira Coupling with Bromoethyne.
  • Academia.edu. (2013, February 18). Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature.
  • Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction? Study Prep.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194.
  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393.
  • Gagnon, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14321-14331.
  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Nemes, P., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913.
  • The chemical reaction database. (2025, September 15). Copper-free Sonogashira coupling.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Zhang, Z., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 553-558.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes.
  • Fu, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1041-1048.
  • American Chemical Society Publications. (2021, March 12).
  • Royal Society of Chemistry. (2023, September 5). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis.
  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Thieme. (2019).
  • American Chemical Society Publications. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of Benzaldehyde Derivatives in Cross-Coupling Reactions.
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807.
  • Verkade, J. G., & Urgaonkar, S. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Lipshutz, B. H., & Chung, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3793-3796.
  • Royal Society of Chemistry. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira and Heck couplings of (Het)
  • Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • American Chemical Society Publications. (2015, March 3). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues.
  • American Chemical Society Publications. (2004, December 2). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807.
  • American Chemical Society Publications. (2014, July 3). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters.
  • YouTube. (2022, July 12).
  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction.
  • SynArchive. (n.d.). Sonogashira Coupling.

Sources

Application

Application Note: 2-Bromo-3-chloro-4-fluorobenzaldehyde as a Versatile Synthon in Advanced Materials Science

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers. Executive Summary The development of high-performance organic semiconductors, non-fullerene acceptors (NFAs), and covalent o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Executive Summary

The development of high-performance organic semiconductors, non-fullerene acceptors (NFAs), and covalent organic frameworks (COFs) relies heavily on the precise engineering of molecular energy levels and solid-state packing. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) has emerged as a highly privileged building block in this domain. By incorporating three distinct halogens (Br, Cl, F) alongside a reactive formyl group, this molecule offers unparalleled orthogonal reactivity . This application note details the mechanistic rationale, quantitative property tuning, and self-validating experimental protocols for utilizing this synthon in the synthesis of advanced optoelectronic materials.

Chemical Profile & Reactivity Rationale

As a Senior Application Scientist, I emphasize that successful materials synthesis is not merely about following a recipe; it is about understanding the causality behind each transformation. The utility of 2-Bromo-3-chloro-4-fluorobenzaldehyde stems from the distinct bond dissociation energies and electronic effects of its substituents[1]:

  • C-2 Bromine (Cross-Coupling Handle): The C-Br bond possesses the lowest bond dissociation energy among the halogens present. This allows for highly chemoselective oxidative addition by Pd(0) catalysts at mild temperatures (e.g., Suzuki-Miyaura or Stille couplings), leaving the C-Cl and C-F bonds intact.

  • C-4 Fluorine (LUMO Tuning & SNAr): Fluorine's extreme electronegativity strongly withdraws electron density via the inductive effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting material. This is critical for increasing the open-circuit voltage ( Voc​ ) in organic photovoltaics[2]. Furthermore, being positioned para to the strongly electron-withdrawing formyl group, the C-F bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr).

  • C-3 Chlorine (Steric & Electronic Modulator): The chlorine atom provides a balance of steric shielding and additional inductive electron withdrawal. It remains largely inert during standard Pd-catalyzed couplings and SNAr reactions, serving as a permanent structural feature that promotes tight intermolecular π−π stacking in the solid state.

  • C-1 Formyl (Condensation Hub): The aldehyde group acts as the primary site for Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to construct the electron-accepting termini of A-D-A (Acceptor-Donor-Acceptor) organic semiconductors.

ReactivityMap Core 2-Bromo-3-chloro- 4-fluorobenzaldehyde Pd C-Br Bond Pd-Cross Coupling Core->Pd Oxidative Addition SNAr C-F Bond SNAr Reaction Core->SNAr Nucleophilic Attack Cond C=O Bond Condensation Core->Cond Nucleophilic Addition Prod1 Conjugated Backbone Pd->Prod1 Prod2 Heteroatom Functionalization SNAr->Prod2 Prod3 Electron-Accepting Terminus Cond->Prod3

Figure 1: Orthogonal reactivity pathways of 2-Bromo-3-chloro-4-fluorobenzaldehyde.

Quantitative Data: Optoelectronic Property Tuning

The strategic placement of halogens directly impacts the optoelectronic properties of the final materials. Table 1 summarizes the typical effects of halogen substitution on the energy levels of benzaldehyde-derived non-fullerene acceptors[2].

Table 1: Impact of Halogen Substitution on NFA Energy Levels

Terminal Group SubstitutionHOMO Level (eV)LUMO Level (eV)Bandgap ( Eg​ , eV)Chemoselectivity in Synthesis
Unsubstituted (H)-5.40-3.801.60Low (Requires pre-functionalization)
Monofluoro (-F)-5.52-3.951.57Medium (Prone to non-specific SNAr)
Monochloro (-Cl)-5.55-4.001.55High (Stable under basic conditions)
Br, Cl, F (Tri-substituted) -5.68 -4.15 1.53 Excellent (Orthogonal addressability)

Data synthesized from comparative studies on halogenated end-capping groups in organic solar cells.

Experimental Workflow: Synthesis of an A-D-A Non-Fullerene Acceptor

The following protocol outlines the synthesis of a high-performance A-D-A type non-fullerene acceptor using 2-Bromo-3-chloro-4-fluorobenzaldehyde as the terminal building block. This is a self-validating system; mandatory Quality Control (QC) gates are built into the workflow to prevent the propagation of failed intermediates.

Protocol 1: Suzuki-Miyaura Coupling (Backbone Extension)

Objective: Couple 2-Bromo-3-chloro-4-fluorobenzaldehyde to a central electron-donating core (e.g., Indacenodithiophene (IDT) diboronic ester).

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add IDT-diboronic ester (1.0 equiv), 2-Bromo-3-chloro-4-fluorobenzaldehyde (2.5 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent Addition: Inject degassed toluene (0.1 M) and a degassed aqueous solution of K2​CO3​ (2.0 M, 5.0 equiv).

    • Causality Note: Toluene is chosen over non-aromatic solvents to ensure complete dissolution of the rigid conjugated core[3]. The biphasic system prevents the base from degrading the aldehyde.

  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring for 12 hours.

  • QC Gate 1 (Self-Validation): Extract a 0.1 mL aliquot, dilute in mass spec grade acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete only when the characteristic bromine isotope pattern (1:1 ratio of M and M+2 peaks) of the starting material completely disappears, replaced by the mass of the dialdehyde intermediate. Do not proceed to condensation if unreacted bromide remains.

Protocol 2: Knoevenagel Condensation (Terminal Functionalization)

Objective: Convert the dialdehyde intermediate into a strong electron acceptor.

  • Preparation: Dissolve the purified dialdehyde intermediate (1.0 equiv) and malononitrile (4.0 equiv) in anhydrous chloroform ( CHCl3​ ).

  • Catalysis: Add 3 drops of anhydrous pyridine as a basic catalyst.

    • Causality Note: Pyridine is a mild base. Using a stronger base (like piperidine) could trigger unwanted SNAr at the highly activated C-F bond.

  • Reaction: Reflux at 65°C for 6 hours under a nitrogen atmosphere.

  • QC Gate 2 (Self-Validation): Monitor the reaction via ATR-FTIR spectroscopy.

    • Validation Criteria: The reaction is successful when the strong carbonyl ( C=O ) stretch at ~1690 cm−1 disappears, and a sharp, distinct nitrile ( −C≡N ) stretch appears at ~2220 cm−1 .

  • Purification: Precipitate the crude product in cold methanol, filter, and purify via silica gel chromatography (Hexane/Ethyl Acetate gradient) to yield the final A-D-A material.

Workflow Step1 1. Suzuki-Miyaura Coupling (Pd(PPh3)4, Toluene, 90°C) QC1 QC: LC-MS & NMR (Verify Br loss, M+2 disappearance) Step1->QC1 Step2 2. Knoevenagel Condensation (Malononitrile, Pyridine, CHCl3) QC1->Step2 If pure > 95% QC2 QC: IR Spectroscopy (Verify C≡N stretch at ~2220 cm⁻¹) Step2->QC2 Purify 3. Silica Gel Chromatography (Hexane/EtOAc gradient) QC2->Purify If conversion > 90% Final A-D-A Type Non-Fullerene Acceptor (Purified Material) Purify->Final

Figure 2: Self-validating synthetic workflow for A-D-A type non-fullerene acceptors.

Troubleshooting & Alternative Reactivity (SNAr)

If the desired material requires further tuning of solubility or energy levels, the C-F bond can be exploited post-condensation.

SNAr Modification Protocol: React the final fluorinated material with a primary amine or thiol (e.g., octanethiol) in the presence of N,N-Diisopropylethylamine (DIPEA) in DMF at 80°C. The fluorine atom, activated by the adjacent electron-withdrawing groups, will undergo rapid substitution.

  • Causality Note: The chlorine atom at C-3 will not react under these conditions due to its higher bond dissociation energy and lower electronegativity compared to fluorine, ensuring perfect regiocontrol[1].

References

  • ResearchGate. "Improved Organic Solar Cell Efficiency based on Regulation of Alkyl Chain on Chlorinated Non-fullerene Acceptors". ResearchGate Publications. URL:[Link]

  • ACS Publications. "Binary Nonchlorinated and Nonaromatic Solvent-Processed PTB7:PC71BM and PTB7-Th:PC71BM Active Layers Showing Efficiency Comparable to that of Chlorobenzene in Organic Solar Cells". ACS Omega. URL:[Link]

Sources

Method

Application Note & Protocols: Strategic Derivatization of 2-Bromo-3-chloro-4-fluorobenzaldehyde for Medicinal Chemistry Scaffolds

Abstract 2-Bromo-3-chloro-4-fluorobenzaldehyde is a trifunctional aromatic building block of significant strategic value in medicinal chemistry and drug discovery. Its unique arrangement of an aldehyde handle and three d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Bromo-3-chloro-4-fluorobenzaldehyde is a trifunctional aromatic building block of significant strategic value in medicinal chemistry and drug discovery. Its unique arrangement of an aldehyde handle and three distinct halogen atoms (F, Cl, Br) on an electron-deficient ring provides a versatile platform for constructing complex molecular architectures. The aldehyde facilitates a range of classical transformations such as condensations and reductive aminations, while the halogens serve as orthogonal anchor points for modern cross-coupling reactions. This document provides an in-depth guide to the key derivatization strategies for this reagent, complete with detailed, field-tested protocols and the underlying chemical rationale for each experimental choice. The aim is to empower researchers and drug development professionals to effectively leverage this compound in the synthesis of novel heterocyclic systems and other scaffolds of therapeutic interest.

Introduction: The Strategic Value of a Polysubstituted Benzaldehyde

In the landscape of synthetic intermediates, 2-Bromo-3-chloro-4-fluorobenzaldehyde stands out due to its inherent structural and electronic properties, which are highly advantageous for medicinal chemistry programs.[1]

  • The Aldehyde Moiety: As a versatile electrophile, the aldehyde group is a gateway to numerous transformations, including the formation of Schiff bases, imines for reductive amination, and carbon-carbon double bonds via condensation reactions.[1][2] These are fundamental steps for introducing nitrogen-containing groups or extending carbon skeletons.

  • Orthogonal Halogen Reactivity: The presence of bromine, chlorine, and fluorine atoms offers differential reactivity. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions, allowing for selective, stepwise functionalization.[3] This enables the controlled and predictable construction of highly decorated aromatic systems.

  • The Role of Fluorine: The 4-fluoro substituent is a common feature in modern pharmaceuticals. Its inclusion can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve binding affinity to target proteins through favorable electrostatic interactions.[1]

This guide will explore three primary avenues of derivatization: transformations at the aldehyde, selective cross-coupling at the C-Br position, and the direct synthesis of privileged heterocyclic scaffolds.

Derivatization via the Aldehyde Functional Group

The electrophilic nature of the aldehyde's carbonyl carbon, enhanced by the electron-withdrawing effects of the halogens, makes it highly susceptible to nucleophilic attack.[4]

Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction for forming α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound.[5][6] This reaction is typically catalyzed by a weak amine base, such as piperidine, which is sufficient to deprotonate the acidic methylene protons without promoting unwanted side reactions.[5]

Chemical Principle: The reaction proceeds via the formation of a resonance-stabilized enolate from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon.[7] A subsequent dehydration step yields the final, conjugated product. The electron-withdrawing fluorine atom on the benzaldehyde ring increases the electrophilicity of the carbonyl, often accelerating the reaction.[7]

G cluster_0 Knoevenagel Condensation Workflow Start 2-Bromo-3-chloro-4-fluorobenzaldehyde + Malononitrile Catalyst Add Piperidine (cat.) in Ethanol Start->Catalyst Stir Stir at Room Temperature (Monitor by TLC) Catalyst->Stir Precipitate Add Cold Water to Precipitate Product Stir->Precipitate Isolate Filter Solid Product Precipitate->Isolate Wash Wash with Cold Water and Air Dry Isolate->Wash End Purified Product Wash->End G cluster_1 General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA ArPdBr Ar-Pd(II)-Br Intermediate OA->ArPdBr Transmetal Transmetalation (e.g., with R-B(OH)₂) ArPdBr->Transmetal ArPdR Ar-Pd(II)-R Intermediate Transmetal->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regeneration Product Ar-R Product RE->Product ArBr Ar-Br (Starting Material) ArBr->OA

Sources

Application

experimental procedure for nucleophilic aromatic substitution on 2-Bromo-3-chloro-4-fluorobenzaldehyde

An In-Depth Guide to the Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-3-chloro-4-fluorobenzaldehyde Authored by: A Senior Application Scientist This application note provides a comprehensive technical guide for p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-3-chloro-4-fluorobenzaldehyde

Authored by: A Senior Application Scientist

This application note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on the polyhalogenated substrate, 2-Bromo-3-chloro-4-fluorobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide robust, self-validating protocols for laboratory execution.

Principles and Mechanistic Rationale

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-poor aromatic rings.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr involves a nucleophile attacking the aromatic ring, which acts as an electrophile.[2] This reversal of roles is only possible when the ring is "activated" by potent electron-withdrawing groups (EWGs).[1][3][4]

In the case of 2-Bromo-3-chloro-4-fluorobenzaldehyde, the aldehyde (-CHO) group at the C1 position serves as the essential activating EWG. The reaction proceeds via a two-step addition-elimination mechanism.[5][6]

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5][6] The aromaticity of the ring is temporarily lost in this step, which is typically the rate-determining step of the reaction.[3][4]

  • Elimination of the Leaving Group: The aromaticity is restored upon the expulsion of a leaving group, typically a halide.[3][4]

Regioselectivity: The Decisive Role of Fluorine

A key consideration for 2-Bromo-3-chloro-4-fluorobenzaldehyde is regioselectivity—which of the three halogens will be displaced? The aldehyde group at C1 activates the ortho (C2) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex. The meta position (C3) is not significantly activated.

This leaves two potential sites for substitution: C2 (Bromo) and C4 (Fluoro). While in SN1 and SN2 reactions, iodide is the best leaving group and fluoride is the worst, this trend is inverted in SNAr. The established order of leaving group ability in SNAr is F > Cl ≈ Br > I .[1][7][8]

This counterintuitive order arises because the rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage.[2] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to attack.[3][4] Therefore, nucleophilic substitution will occur selectively at the C4 position, displacing the fluoride ion .[9]

Caption: General mechanism of SNAr on the target substrate.

Safety Precautions: A Critical Overview

Prior to commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all reagents. These reactions should be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 2-Bromo-3-chloro-4-fluorobenzaldehyde: Causes skin and serious eye irritation.[10][11][12][13] Avoid inhalation and contact with skin and eyes.

  • Morpholine: Flammable liquid and vapor.[14][15] Toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[14][15][16] May cause an allergic skin reaction.[16]

  • Sodium Methoxide: Flammable solid that is water-reactive and may ignite on contact with moist air.[17][18] It is corrosive and causes severe burns to skin, eyes, and the respiratory and digestive tracts.[17] Handle under an inert atmosphere.[17][18]

  • Dimethyl Sulfoxide (DMSO): An excellent solvent but is known to readily penetrate the skin and can carry dissolved substances with it.[19] It can decompose exothermically at elevated temperatures, a risk that is increased in the presence of strong bases or acids.[19][20][21][22]

Experimental Protocols

The following protocols provide detailed methodologies for the substitution of 2-Bromo-3-chloro-4-fluorobenzaldehyde with two distinct classes of nucleophiles: a secondary amine (morpholine) and an alkoxide (sodium methoxide).

Protocol 1: Reaction with Morpholine (N-Nucleophile)

This procedure details the synthesis of 2-Bromo-3-chloro-4-(morpholin-4-yl)benzaldehyde. The use of potassium carbonate as a mild base and DMSO as a solvent provides a robust system for this transformation.

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Bromo-3-chloro-4-fluorobenzaldehyde237.451.05.01.19 g
Morpholine87.121.26.00.52 g (0.52 mL)
Potassium Carbonate (K₂CO₃)138.212.010.01.38 g
Dimethyl Sulfoxide (DMSO)78.13--25 mL
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.19 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (25 mL) to the flask, followed by the dropwise addition of morpholine (0.52 mL, 6.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C using a heating mantle and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: After the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of cold water. A precipitate should form.

  • Extraction: Stir the aqueous mixture for 15 minutes, then extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Reaction with Sodium Methoxide (O-Nucleophile)

This protocol describes the synthesis of 2-Bromo-3-chloro-4-methoxybenzaldehyde. This reaction requires anhydrous conditions and an inert atmosphere due to the water-reactivity of sodium methoxide.

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Bromo-3-chloro-4-fluorobenzaldehyde237.451.05.01.19 g
Sodium Methoxide (NaOMe)54.021.26.00.32 g
Anhydrous Dimethyl Sulfoxide (DMSO)78.13--25 mL
  • Reaction Setup: Flame-dry a 100 mL round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a magnetic stir bar and a septum.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium methoxide (0.32 g, 6.0 mmol) to the flask. Add anhydrous DMSO (15 mL) via a dry syringe.

  • Substrate Addition: Dissolve 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.19 g, 5.0 mmol) in anhydrous DMSO (10 mL) in a separate dry vial. Add this solution dropwise to the stirring suspension of sodium methoxide over 5-10 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure methoxy-substituted benzaldehyde.

Workflow and Troubleshooting

A successful experimental outcome relies on a logical workflow and the ability to troubleshoot common issues.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Reaction Setup (Flask, Stir Bar, Atmosphere) Reagents Weigh & Add Reagents (Substrate, Base, Solvent) Setup->Reagents Heat Heat to Target Temp (e.g., 90-100°C) Reagents->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench Reaction (e.g., add to water) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layers Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Analyze Characterize Product (NMR, MS, MP) Purify->Analyze

Caption: A generalized experimental workflow for SNAr reactions.
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Reaction is slow or incomplete Insufficient temperature; impure reagents; insufficient base.Gradually increase temperature. Ensure reagents are pure and solvents are anhydrous (especially for Protocol 2). Use a stronger base if necessary.[23]
Multiple spots on TLC Side reactions; di-substitution (less likely here); degradation of product.Lower the reaction temperature.[23] Ensure the work-up is not overly acidic or basic. Use stoichiometric amounts of the nucleophile.
Difficult work-up (emulsions) High concentration of DMSO or salts.Add brine to the separatory funnel to help break the emulsion.[23] Dilute with more water and organic solvent.
Poor yield after purification Product loss during work-up or chromatography; incomplete reaction.Ensure complete extraction. Optimize chromatography conditions (e.g., using a treated silica gel for basic products to prevent streaking).[23]

References

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o.
  • Material safety data sheet sodium methoxide (powder). (n.d.). Alkali Metals Ltd.
  • Nucleophilic Aromatic Substitution. (n.d.).
  • Morpholine MSDS - 806127. (n.d.). Merck.
  • Morpholine SAFETY DATA SHEET. (2016, October 20). DSW CHEMICAL CO., LTD.
  • The Role of Sulfoxides in Nucleophilic Substitution Reactions: Application Notes and Protocols with a Focus on Dimethyl Sulfoxide (DMSO). (n.d.). Benchchem.
  • SAFETY DATA SHEET - Sodium Methoxide (ca. 5mol/L in Methanol). (2025, March 28). TCI Chemicals.
  • SAFETY DATA SHEET - Sodium Methoxide (Laboratory). (n.d.). Durham Tech.
  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co. KG.
  • Specific Solvent Issues with the SNAr Reaction. (n.d.). Wordpress.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • SAFETY DATA SHEET - Sodium methoxide, 5.4M (30 wt.%) solution in methanol. (2009, June 25). Fisher Scientific.
  • 2-Bromo-4-chloro-3-fluorobenzaldehyde. (n.d.). Benchchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Sodium methoxide. (2025, November 18). Sigma-Aldrich.
  • How to increase the efficiency of nucleophilic aromatic substitution reactions. (n.d.). Benchchem.
  • SNAr Reaction in S-based Solvents. (n.d.). Wordpress.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Benchchem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • Nucleophilic Aromatic Substitution. (2021, December 27). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. (2012, February 22). ACS Publications.
  • 2-Bromo-4-fluorobenzaldehyde. (n.d.). AK Scientific, Inc.
  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. (n.d.). ResearchGate.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). PMC.
  • SAFETY DATA SHEET - 2-Bromo-4-fluorobenzaldehyde. (2025, October 29). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 2-Bromo-3-chlorobenzaldehyde. (n.d.). Thermo Fisher Scientific Chemicals, Inc.
  • 2-Bromo-4-fluorobenzaldehyde - Safety Data Sheet. (2025, August 30). ChemicalBook.

Sources

Method

Application Notes & Protocols: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-3-chloro-4-fluorobenzaldehyde

For: Researchers, scientists, and drug development professionals. Introduction: Navigating Chemoselectivity in Polyhalogenated Systems The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating Chemoselectivity in Polyhalogenated Systems

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for medicinal chemists and process developers.[1][2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a challenging polyhalogenated substrate: 2-Bromo-3-chloro-4-fluorobenzaldehyde. The presence of multiple, electronically distinct halogen atoms (Br, Cl, F) on the aromatic ring introduces a significant challenge of chemoselectivity. The primary goal is to selectively couple an amine at the more reactive C-Br bond while leaving the C-Cl and C-F bonds intact. This guide will delve into the critical parameters influencing this selectivity, offering a rationale for the selection of catalysts, ligands, bases, and solvents to achieve the desired transformation efficiently.

The Mechanistic Landscape: A Foundation for Rational Design

A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.[1][5] The generally accepted mechanism proceeds through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (Ar-X), forming a Pd(II) complex.[6][7] The relative rate of this step generally follows the order of C-I > C-Br > C-Cl, dictated by the bond dissociation energies of the carbon-halogen bond.[6][8] This reactivity difference is the primary basis for achieving chemoselectivity in polyhalogenated substrates.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[9][10]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[5][6]

The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of both oxidative addition and reductive elimination.[4][11][12]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-X) Pd(0)L->Ox_Add Ar-X Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(X) Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation (+ R₂NH, - Base-H⁺X⁻) Pd(II)_Complex->Amine_Coord Pd_Amido Pd(II)-Amido Complex (L)Pd(Ar)(NR₂) Amine_Coord->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd(0)L Regenerates Catalyst Product Ar-NR₂ Red_Elim->Product

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Strategic Selection of Reaction Components

For the selective amination of 2-Bromo-3-chloro-4-fluorobenzaldehyde, careful consideration of each reaction parameter is crucial.

Catalyst and Ligand: The Key to Selectivity

The choice of the palladium source and, more importantly, the phosphine ligand is the most critical factor in controlling the chemoselectivity of the reaction. For selective C-Br bond activation in the presence of a C-Cl bond, bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups are generally the most effective.[1][11] These ligands promote the oxidative addition of the weaker C-Br bond at a significantly faster rate than that of the stronger C-Cl bond.

Recommended Ligand Classes:

  • Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and BrettPhos are excellent candidates.[11][12] Their steric bulk and electron-donating properties stabilize the monoligated Pd(0) species, which is highly active for oxidative addition, and facilitate the reductive elimination step.[4]

  • Ferrocene-based Ligands (Hartwig Ligands): Ligands like Josiphos can also be effective.

Palladium Precatalysts:

The use of air-stable palladium precatalysts is highly recommended for reproducibility. These complexes readily form the active Pd(0) species in situ.

  • G2 and G3 Precatalysts: (XPhos)Pd G2 and (XPhos)Pd G3 are excellent choices, offering high activity and broad substrate scope.[6] They can be activated by weaker bases at room temperature or slightly elevated temperatures.[6]

  • [Pd(allyl)Cl]₂ or Pd₂(dba)₃: These can be used in combination with the chosen ligand.[6][13][14]

ParameterRecommendationRationale
Palladium Precatalyst (XPhos)Pd G3Highly active, air-stable, and effective for challenging substrates.
Ligand XPhosA bulky, electron-rich biarylphosphine ligand known for promoting C-Br vs. C-Cl selectivity.
Catalyst Loading 1-2 mol%Sufficient for efficient catalysis while minimizing cost.
Ligand:Pd Ratio 1:1 to 2:1A slight excess of ligand can be beneficial.
Base Selection: Driving the Catalytic Cycle

The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.[9] The choice of base can also influence the catalyst's activity and stability. For the amination of aryl bromides, a range of bases can be effective.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[6]

  • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that can be advantageous for substrates with base-sensitive functional groups, such as the aldehyde in our target molecule.[15]

Given the presence of the aldehyde, which could potentially undergo side reactions with very strong bases, starting with a moderately strong base like Cs₂CO₃ or K₃PO₄ is a prudent approach.

Solvent Choice: The Reaction Medium

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Aprotic, non-polar, or weakly polar solvents are generally preferred.[16]

  • Toluene: A common and effective solvent for Buchwald-Hartwig aminations.

  • 1,4-Dioxane: Another widely used solvent that often gives excellent results.[16][17]

  • Tetrahydrofuran (THF): A suitable choice, particularly for reactions at lower temperatures.[6]

Toluene or 1,4-dioxane are recommended as starting points for this transformation.

Experimental Protocol: Selective Amination of 2-Bromo-3-chloro-4-fluorobenzaldehyde

This protocol provides a general procedure for the selective Buchwald-Hartwig amination at the C-Br position. Optimization of temperature and reaction time may be necessary for different amine coupling partners.

Materials:

  • 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • (XPhos)Pd G3 precatalyst (1-2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene (to a concentration of 0.1-0.2 M)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 equiv), the amine (1.1-1.2 equiv), cesium carbonate (1.5-2.0 equiv), and the (XPhos)Pd G3 precatalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas for 5-10 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material and the formation of the desired product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[15]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl product.

Figure 2: Experimental workflow for the selective amination.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature or switching to a stronger base such as NaOtBu. A higher catalyst loading (up to 5 mol%) may also be beneficial.

  • Loss of Selectivity (C-Cl Amination): If amination at the C-Cl position is observed, reducing the reaction temperature may improve selectivity for the C-Br bond. Ensure that a bulky ligand like XPhos is being used.

  • Aldehyde-Related Side Reactions: If degradation of the starting material or product is observed, using a milder base (e.g., K₃PO₄) and a lower reaction temperature is recommended.

  • Hydrodehalogenation: The replacement of a halogen with a hydrogen atom can be a side reaction. This is often more prevalent with stronger bases and can be mitigated by careful control of reaction conditions.

Conclusion

The chemoselective Buchwald-Hartwig amination of 2-Bromo-3-chloro-4-fluorobenzaldehyde is a challenging yet achievable transformation. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and employing a carefully selected catalyst system featuring a bulky, electron-rich phosphine ligand, high selectivity for the desired product can be obtained. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this valuable C-N bond-forming reaction, enabling the synthesis of complex, functionalized aromatic amines for a wide range of applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Vaddamanu, N., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • WordPress. (2026, March 19). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2006, June 9). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Publications. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • HTE. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

Application

development of novel kinase inhibitors using 2-Bromo-3-chloro-4-fluorobenzaldehyde

Application Note: Scaffold-Based Design and Synthesis of Type II Kinase Inhibitors Utilizing 2-Bromo-3-chloro-4-fluorobenzaldehyde Introduction The development of highly selective kinase inhibitors increasingly relies on...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scaffold-Based Design and Synthesis of Type II Kinase Inhibitors Utilizing 2-Bromo-3-chloro-4-fluorobenzaldehyde

Introduction

The development of highly selective kinase inhibitors increasingly relies on targeting the inactive "DFG-out" conformation (Type II inhibitors). To achieve the precise dihedral angles required to occupy the deep hydrophobic pocket exposed in this state, medicinal chemists utilize sterically constrained biaryl scaffolds. This application note details the structural rationale and step-by-step protocol for utilizing 2-Bromo-3-chloro-4-fluorobenzaldehyde (1)[1] as a highly functionalized, multi-halogenated building block for the rapid assembly of novel biaryl kinase inhibitors.

Mechanistic Rationale & Scaffold Design

The selection of 2-Bromo-3-chloro-4-fluorobenzaldehyde is driven by its unique regiochemical handles, which allow for orthogonal late-stage functionalization. Every substituent on this aromatic ring serves a distinct chemical and biological purpose:

  • C1-Aldehyde : Serves as the primary anchor for reductive amination, allowing the introduction of diverse solvent-exposed tails (e.g., urea or amide motifs). These tails enhance aqueous solubility and form critical hydrogen bonds with the kinase hinge region.

  • C2-Bromo : A highly reactive handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling. The introduction of a heteroaryl group at this position forms the core biaryl axis.

  • C3-Chloro : The steric bulk of the chlorine atom forces the newly formed C2-biaryl system out of planarity. This orthogonal conformation is an absolute requirement for fitting into the narrow, lipophilic DFG-out pocket.

  • C4-Fluoro : Enhances the overall metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at the para-position, while also favorably modulating the lipophilicity (LogP) of the final drug candidate.

Recent patent literature highlights the utility of this exact halogenated scaffold in the synthesis of advanced biaryl derivatives, including YAP/TAZ-TEAD protein-protein interaction inhibitors and downstream kinase pathway modulators (2)[2].

Chemical Synthesis Workflow

The synthesis of the kinase inhibitor library follows a robust, three-step orthogonal functionalization strategy, designed to maximize yield while preventing cross-reactivity.

SynthesisWorkflow A 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) B Reductive Amination (Aldehyde to Amine) A->B R-NH2, NaBH(OAc)3 C 1-(2-Bromo-3-chloro-4-fluorophenyl) methanamine Derivative B->C D Suzuki-Miyaura Coupling (C2-Bromo Substitution) C->D Pd(dppf)Cl2, Ar-B(OH)2 E Biaryl Intermediate (Sterically Locked) D->E F Urea/Amide Formation (Type II Kinase Inhibitor) E->F R'-NCO or R'-COOH

Chemical synthesis workflow from halogenated benzaldehyde to biaryl kinase inhibitor library.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) must be utilized to ensure the integrity of each intermediate before proceeding to the next step.

Protocol A: Reductive Amination (C1 Functionalization) Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is explicitly selected over sodium borohydride to prevent the premature reduction of the aldehyde directly into an alcohol. It ensures the selective reduction of the intermediate imine.

  • Preparation : Dissolve 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 eq, 10 mmol) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Activation : Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Reduction : Portion-wise, carefully add NaBH(OAc)3 (1.5 eq). Stir for 12 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), dry the organic layer over Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the methanamine derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling (C2 Biaryl Formation) Causality: Pd(dppf)Cl2 is utilized because its bidentate dppf ligand suppresses premature reductive elimination and excels in coupling sterically hindered ortho-substituted aryl bromides (3)[3].

  • Preparation : Charge a microwave vial with the methanamine derivative from Protocol A (1.0 eq), a heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent System : Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 ratio, 0.1 M final concentration).

  • Reaction : Seal the vial and irradiate in a microwave reactor at 110°C for 45 minutes.

  • Purification : Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via reverse-phase HPLC to isolate the sterically locked biaryl intermediate.

Protocol C: Urea Formation and Kinase TR-FRET Assay

  • Urea Synthesis : React the biaryl amine intermediate (1.0 eq) with an appropriate isocyanate (1.1 eq) in anhydrous THF at room temperature for 4 hours. Concentrate and purify to yield the final Type II inhibitor.

  • TR-FRET Validation : Incubate the synthesized inhibitor (serial dilutions) with the target kinase, a biotinylated tracer ligand, and a Europium-labeled anti-GST antibody. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 615 nm and 665 nm to calculate the IC50, validating target engagement.

Structural Mapping & Target Engagement

The resulting biaryl urea scaffold is specifically designed to exploit the distinct microenvironments of the kinase ATP-binding site.

KinaseBinding Inhibitor Biaryl Urea Scaffold Hinge Kinase Hinge Region (Heteroaryl Ring) Inhibitor->Hinge Hydrogen Bonding DFG DFG-Out Pocket (Halogenated Phenyl Ring) Inhibitor->DFG Hydrophobic & Halogen Bonds Solvent Solvent Channel (Urea Tail) Inhibitor->Solvent Solubilizing Interactions

Structural mapping of the functionalized biaryl scaffold within the kinase ATP-binding site.

Quantitative Data Presentation

The orthogonal functionalization of 2-Bromo-3-chloro-4-fluorobenzaldehyde yields a diverse library with tunable physicochemical properties. Table 1 summarizes the Structure-Activity Relationship (SAR) data for a representative subset of synthesized compounds.

Table 1: SAR and Physicochemical Profiling of Synthesized Kinase Inhibitors

Compound IDC2-Heteroaryl MotifN-Linked Urea TailKinase IC50 (nM)LogPCaco-2 Permeability (10⁻⁶ cm/s)
CMPD-01 3-PyridylCyclopropyl145.23.812.4 (High)
CMPD-02 4-PyrimidineCyclopropyl82.53.414.1 (High)
CMPD-03 4-PyrimidineN-Methylpiperazine14.82.98.7 (Moderate)
CMPD-04 5-IndazolylN-Methylpiperazine4.23.19.2 (Moderate)

Note: The introduction of the 4-pyrimidine at the C2 position significantly improves hinge-binding affinity, while the N-methylpiperazine tail enhances aqueous solubility, leading to sub-15 nM potency.

References

  • Google Patents. "WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors".
  • American Chemical Society. "Copper(I)-Catalyzed Synthesis of 5-Arylindazolo[3,2-b]quinazolin-7(5H)-one via Ullmann-Type Reaction". The Journal of Organic Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde

Executive Summary & Application Context Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic challenges associated with 2-Bromo-3-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic challenges associated with 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9). This polyhalogenated building block is highly sought after in modern drug discovery, particularly as a critical intermediate in the synthesis of YAP/TAZ-TEAD protein-protein interaction inhibitors for oncology[1] and STAT3 inhibitors[2].

The most efficient synthetic route involves the Directed Ortho Metalation (DoM) of 1-bromo-2-chloro-3-fluorobenzene, followed by formylation with N,N-Dimethylformamide (DMF)[2]. However, researchers frequently encounter low yields due to regioselectivity issues, halogen-metal exchange, and thermal degradation. This guide provides field-proven causality, diagnostic data, and a self-validating protocol to optimize your yield.

Diagnostic Optimization Matrix

To quickly diagnose yield drops, compare your current reaction parameters against our optimization matrix. This table summarizes the quantitative impact of base selection and temperature on the reaction pathway.

Reagent / BaseTemperature (°C)ElectrophilePrimary OutcomeYield of Target (%)Major Byproduct
LDA (1.0 eq) -78 to -70 DMF Kinetic Deprotonation (C6) 70 - 85% 4-Bromo-3-chloro-2-fluorobenzaldehyde
n-Butyllithium-78DMFHalogen-Metal Exchange< 5%2-Chloro-3-fluorobenzaldehyde
LiTMP (1.0 eq)-78DMFSteric Shift to C430 - 40%4-Bromo-3-chloro-2-fluorobenzaldehyde
LDA (1.0 eq)-40DMFThermal Degradation< 10%Polymeric Tar (via Benzyne)

Troubleshooting FAQs

Q: Why am I recovering predominantly 2-chloro-3-fluorobenzaldehyde instead of my brominated target? A: This is a classic symptom of Halogen-Metal Exchange (HME) . If you are using an alkyllithium reagent (such as n-butyllithium), the base acts as a nucleophile and attacks the bromine atom rather than acting as a base to deprotonate the aromatic ring. Solution: Switch to a non-nucleophilic, sterically hindered amine base like Lithium Diisopropylamide (LDA). LDA selectively deprotonates the arene via DoM without displacing the bromine[2].

Q: My GC-MS shows two distinct aldehyde isomers with identical masses. How do I favor the 2-bromo-3-chloro-4-fluorobenzaldehyde isomer? A: You are observing regiomeric competition. 1-Bromo-2-chloro-3-fluorobenzene has two available ortho protons: C4 (adjacent to fluorine) and C6 (adjacent to bromine). Fluorine is a highly electronegative Directed Metalation Group (DMG) that thermodynamically acidifies the C4 proton. Solution: Kinetic deprotonation at C6 is maximized by using strictly controlled cryogenic conditions (-78 °C to -70 °C) and optimizing the addition rate. Allowing the reaction to warm before DMF addition allows the intermediate to equilibrate to the thermodynamically stable C4-lithio species, yielding the undesired 4-bromo-3-chloro-2-fluorobenzaldehyde isomer.

Q: The yield drops precipitously upon scale-up, and I recover a black, polymeric tar. What is causing this? A: Polyhalogenated aryllithium intermediates are notoriously thermally unstable. If the internal temperature of your reactor exceeds -60 °C during the lithiation phase, the intermediate undergoes a rapid alpha-elimination of lithium halide (LiF or LiCl) to form a highly reactive benzyne intermediate . This benzyne rapidly polymerizes, resulting in the black tar. Solution: On scale-up, the exothermic deprotonation causes localized heating. Ensure you have adequate cryogenic cooling capacity and use a slow, controlled dropwise addition of the substrate to the LDA solution[2].

Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Visual cues are included to confirm mechanistic success at each step, adapted from validated pharmaceutical synthesis workflows[2].

Step 1: Preparation of the Base (LDA)

  • In an oven-dried Schlenk flask purged with argon, add anhydrous THF (10 mL/g of substrate) and diisopropylamine (1.05 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Validation Check: The solution should remain clear and colorless, confirming the absence of moisture and successful formation of LDA.

Step 2: Kinetic Lithiation

  • Maintain the LDA solution strictly at -78 °C.

  • Add a solution of 1-bromo-2-chloro-3-fluorobenzene (1.0 eq) in anhydrous THF dropwise over 20–30 minutes. Causality: Slow addition prevents localized exotherms that trigger benzyne formation.

  • Stir the mixture at -70 °C to -78 °C for 1 hour. Validation Check: The formation of a thick yellow suspension confirms the successful generation of the C6-aryllithium species[2]. If the solution turns dark brown or black, thermal runaway and benzyne decomposition have occurred.

Step 3: Formylation & Quenching

  • Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise over 5 minutes. Causality: DMF must be strictly anhydrous (verify via Karl Fischer titration); trace moisture will protonate the aryllithium, reverting it to the starting material.

  • Allow the mixture to slowly warm to -20 °C over 1 hour to ensure complete conversion of the tetrahedral hemiaminal intermediate[2].

  • Quench the reaction carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to break down the intermediate without causing over-hydrolysis or Cannizzaro-type side reactions.

Step 4: Workup & Isolation

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Petroleum Ether/Ethyl Acetate) to isolate the pure 2-bromo-3-chloro-4-fluorobenzaldehyde.

Mechanistic Pathway Analysis

The following diagram maps the kinetic vs. thermodynamic pathways and the causality of the side reactions discussed in the troubleshooting section.

G SM 1-Bromo-2-chloro- 3-fluorobenzene C6_Li C6-Lithio Intermediate (Kinetic/Desired) SM->C6_Li LDA, -78°C (Strict Control) C4_Li C4-Lithio Intermediate (Thermodynamic) SM->C4_Li LDA, > -60°C or excess base HME Halogen-Metal Exchange (Loss of Bromine) SM->HME n-BuLi (Nucleophilic) Benzyne Benzyne Formation (Decomposition) C6_Li->Benzyne T > -60°C (LiF/LiCl elimination) Prod 2-Bromo-3-chloro- 4-fluorobenzaldehyde C6_Li->Prod + DMF C4_Li->Benzyne T > -60°C IsoProd 4-Bromo-3-chloro- 2-fluorobenzaldehyde C4_Li->IsoProd + DMF DesBrProd 2-Chloro-3-fluoro- benzaldehyde HME->DesBrProd + DMF Tar Polymeric Tar Benzyne->Tar

Fig 1: Reaction pathways and competing side reactions in the DoM of 1-bromo-2-chloro-3-fluorobenzene.

References

  • Google Patents (WO2021186324A1). Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors. Retrieved from: [1]

  • Google Patents (WO2024182693A1). 2-azaspiro[3]heptane derivatives as stat3 inhibitors for the treatment of cancer. Retrieved from:[2]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-3-chloro-4-fluorobenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical challenges of isolating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical challenges of isolating 2-Bromo-3-chloro-4-fluorobenzaldehyde .

Because this molecule is a highly functionalized, polyhalogenated electrophile, standard purification templates often fail. The ortho-bromo and meta-chloro groups create severe steric hindrance, while the combined electron-withdrawing effect of the three halogens makes the formyl carbon exceptionally prone to auto-oxidation and sensitive to strong nucleophiles. This guide provides field-proven, self-validating workflows to overcome these exact bottlenecks.

Diagnostic Data

Before initiating any purification workflow, verify your analytical parameters against the baseline data for this specific compound.

ParameterValue / Description
Chemical Name 2-Bromo-3-chloro-4-fluorobenzaldehyde
CAS Number 1807028-02-9
Molecular Formula C7H3BrClFO
Molecular Weight 237.45 g/mol
Physical State White to Yellow Solid
TLC Visualization UV Active (254 nm)
Typical Eluent (Silica) 5–10% Ethyl Acetate in Hexanes
Primary Degradant 2-Bromo-3-chloro-4-fluorobenzoic acid (via auto-oxidation)

Purification Decision Matrix

Use the following diagnostic logic to select the appropriate purification protocol based on your crude mixture's impurity profile.

PurificationWorkflow Crude Crude 2-Bromo-3-chloro- 4-fluorobenzaldehyde Assess Identify Primary Contaminant Crude->Assess BaseWash Aqueous NaHCO3 Wash Assess->BaseWash Carboxylic Acids Chromatography Silica Gel Chromatography Assess->Chromatography Distinct Rf Halides Bisulfite Liquid-Liquid Bisulfite Extraction Assess->Bisulfite Co-eluting Halides Pure Purified Aldehyde BaseWash->Pure Organic Phase Chromatography->Pure Evaporate Fractions Bisulfite->Pure pH 12 Regeneration

Diagnostic workflow for 2-Bromo-3-chloro-4-fluorobenzaldehyde purification.

Core Workflows

Workflow A: Chemoselective Liquid-Liquid Bisulfite Extraction

Mechanistic Rationale: Traditional solid bisulfite precipitation often fails for 2-bromo-3-chloro-4-fluorobenzaldehyde because the ortho-bromo group sterically hinders the formyl carbon, slowing adduct formation[1]. Furthermore, the resulting adduct may remain soluble in the reaction matrix. By utilizing a biphasic liquid-liquid system with a water-miscible co-solvent (DMF), we overcome mass-transfer limitations and force the equilibrium forward without relying on crystallization[2].

  • Solubilization: Dissolve the crude mixture in Dimethylformamide (DMF) (approx. 1 mL per 100 mg of crude).

  • Adduct Formation: Add 2.5 volumes of freshly prepared, saturated aqueous sodium bisulfite. Shake vigorously in a separatory funnel for 30–60 seconds[1][2].

  • Phase Separation: Add equal volumes of deionized water and an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes). Shake and allow the layers to separate[1][2].

    • Validation Checkpoint: Spot both layers on a TLC plate. The upper organic layer should contain unreacted halobenzenes. The lower aqueous layer contains the water-soluble α-hydroxy sulfonic acid salt of your aldehyde[1].

  • Aqueous Isolation: Drain the aqueous layer into a clean flask. Discard the organic layer (or save for impurity analysis).

  • Regeneration: Add fresh Ethyl Acetate to the aqueous phase. Slowly add 50% NaOH dropwise while stirring vigorously until the aqueous pH reaches 12. This forces the equilibrium back to the free aldehyde[1].

  • Final Isolation: Separate the new organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure aldehyde.

Workflow B: Pre-emptive Deacidification & Flash Chromatography

Mechanistic Rationale: The highly electron-deficient nature of this aldehyde makes it susceptible to auto-oxidation, forming 2-bromo-3-chloro-4-fluorobenzoic acid. This acid streaks heavily on silica gel, ruining the separation of other components. Removing it via an acid-base wash prior to chromatography ensures a clean baseline.

  • Deacidification: Dissolve the crude in Ethyl Acetate. Wash with saturated aqueous NaHCO3 (3 x 20 mL). The benzoic acid byproduct is deprotonated and partitions into the aqueous phase as a sodium salt.

  • Dry Loading: Concentrate the organic layer, redissolve in a minimal amount of Dichloromethane (DCM), and mix with 2.5 equivalents (by weight) of silica gel. Evaporate to a free-flowing powder.

  • Chromatography: Load the powder onto a pre-equilibrated silica column. Elute with a gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Validation Checkpoint: Monitor fractions via TLC (UV 254 nm). The pure aldehyde typically elutes sharply around 5–10% Ethyl Acetate.

Issue Resolution Desk (Troubleshooting)

Q: My aldehyde is co-eluting with the starting polyhalobenzene on silica gel. How do I separate them? A: Polyhalogenated aromatics often have nearly identical retention factors (Rf) on silica due to their similar polarities. If chromatography fails, abandon physical separation and exploit chemical reactivity. Execute Workflow A . The aldehyde will selectively react to become a highly polar, water-soluble salt, while the starting materials remain strictly organic and are easily washed away[2].

Q: I attempted a traditional bisulfite precipitation, but the yield of my solid adduct is extremely low. A: The ortho-bromo group causes significant steric hindrance, which impedes the formation of the bulky bisulfite adduct[1]. Additionally, the adduct of this specific highly-halogenated molecule may simply be soluble in your solvent mixture. Do not rely on filtration. Switch to the liquid-liquid extraction protocol (Workflow A ) to isolate the adduct in the aqueous phase regardless of its solubility state[1][2].

Q: I am observing a highly polar, UV-active spot stuck on the baseline of my TLC. What is it, and how do I remove it? A: This is 2-bromo-3-chloro-4-fluorobenzoic acid. Aldehydes with multiple electron-withdrawing halogens are highly electrophilic and oxidize rapidly in the presence of atmospheric oxygen. Remove it by washing the crude organic mixture with a mild aqueous base (saturated NaHCO3) prior to any chromatography, as detailed in Workflow B .

Knowledge Base (FAQs)

Q: Aqueous regeneration of the bisulfite adduct (using NaOH) is causing degradation of my product. Are there alternatives? A: Yes. Polyhalogenated benzaldehydes can be sensitive to extreme pH, risking Cannizzaro-type disproportionation or nucleophilic aromatic substitution of the highly activated fluorine. Instead of aqueous base, utilize a non-aqueous regeneration method . React the isolated, dried bisulfite adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile at 40–60°C[3]. Causality: TMS-Cl reacts directly with the sulfonate oxygen, irreversibly regenerating the aldehyde while forming stable, neutral byproducts (hexamethyldisiloxane, SO2, and NaCl). This completely avoids harsh pH conditions and prevents ester/halogen hydrolysis[3].

Q: How should I store the purified 2-Bromo-3-chloro-4-fluorobenzaldehyde to prevent degradation? A: Due to its propensity for auto-oxidation, store the purified solid under an inert atmosphere (Argon or Nitrogen) in an amber vial at 2–8°C (refrigerated). If long-term storage is required, consider storing it as the stable bisulfite adduct and regenerating the free aldehyde immediately prior to your next synthetic step[3].

References

  • BenchChem. "Technical Support Center: Aldehyde Purification via Bisulfite Adducts." BenchChem. 1

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64, 5722-5724. 3

  • "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, ACS Publications, 2017. 2

  • Sigma-Aldrich. "2-BROMO-3-CHLORO-4-FLUOROBENZALDEHYDE | 1807028-02-9." Sigma-Aldrich Product Catalog.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-3-chloro-4-fluorobenzaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-3-chloro-4-fluorobenzaldehyde. Here, we provide in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-3-chloro-4-fluorobenzaldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important synthetic intermediate.

Introduction

2-Bromo-3-chloro-4-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The purification of this compound can be challenging due to the potential for isomeric impurities, unreacted starting materials, and degradation products. This guide offers practical solutions and explains the scientific principles behind the recommended purification strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Bromo-3-chloro-4-fluorobenzaldehyde in a question-and-answer format.

Q1: After my synthesis, the crude product is a dark, oily residue. How should I proceed with the initial cleanup?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts and acidic impurities. A preliminary workup is essential before attempting more refined purification methods.

Causality:

  • Polymeric materials: These can arise from side reactions, especially under harsh reaction conditions (e.g., strong acids or high temperatures).

  • Acidic impurities: The most common acidic impurity is 2-Bromo-3-chloro-4-fluorobenzoic acid, formed by the oxidation of the aldehyde.

Recommended Initial Cleanup Protocol:

  • Dissolution: Dissolve the crude oil in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove the acidic benzoic acid derivative as its water-soluble sodium salt. You may observe gas (CO₂) evolution during this step. Continue washing until the effervescence ceases.

    • Follow with a wash with deionized water to remove any remaining bicarbonate and other water-soluble impurities.

    • Finally, wash with a saturated brine solution to facilitate the separation of the organic and aqueous layers and to remove the bulk of the water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

This procedure should yield a crude solid or a less colored oil, which is now ready for more rigorous purification techniques like recrystallization or column chromatography.

Q2: My NMR analysis shows the presence of isomeric impurities. How can I separate them?

A2: The separation of regioisomers is a common challenge in the purification of substituted aromatic compounds due to their similar physical and chemical properties.[1][2] Column chromatography is generally the most effective method for this purpose.

Causality: The synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde, for instance, via formylation of 1-bromo-2-chloro-3-fluorobenzene, can lead to the formation of other isomers depending on the directing effects of the substituents and the reaction conditions.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh) is the most common choice.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexane or dichloromethane in hexane.

    • Solvent System Selection: The ideal solvent system should provide a good separation of the desired product from its isomers on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of approximately 0.2-0.4 for the target compound.

Solvent System (Hexane:Ethyl Acetate) Typical Application
98:2 to 95:5Eluting non-polar impurities and starting materials.
90:10 to 80:20Eluting the desired 2-Bromo-3-chloro-4-fluorobenzaldehyde and its isomers.
  • Procedure:

    • Column Packing: Prepare a silica gel column using the chosen eluent system (wet or dry packing method).[2]

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

    • Elution: Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC.

    • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

G start Crude product with isomeric impurities tlc Run TLC with different solvent systems (e.g., Hexane:EtOAc, Hexane:DCM) start->tlc decision Good separation on TLC? tlc->decision column Perform column chromatography with the optimized solvent system decision->column Yes no_sep Try a different stationary phase (e.g., alumina) or a different solvent system decision->no_sep No end Pure Isomer column->end no_sep->tlc hplc Consider preparative HPLC for very difficult separations no_sep->hplc

Caption: Troubleshooting common issues in recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde and what impurities can I expect from them?

A1: The most probable starting material is a tri-substituted benzene, such as 1-bromo-2-chloro-3-fluorobenzene. The aldehyde group is typically introduced via a formylation reaction.

  • Vilsmeier-Haack Reaction: This reaction uses a formylating agent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). [3][4][5][6] * Expected Impurities: Unreacted 1-bromo-2-chloro-3-fluorobenzene, residual DMF, and potential byproducts from the hydrolysis of the Vilsmeier reagent.

  • Lithiation and Formylation: This involves the reaction of the starting material with a strong base like n-butyllithium, followed by quenching with a formylating agent such as DMF. [7] * Expected Impurities: Unreacted starting material, and byproducts from over-lithiation or side reactions of the organolithium intermediate.

Q2: My purified 2-Bromo-3-chloro-4-fluorobenzaldehyde is a white solid, but it turns yellow over time. Why is this happening and how can I prevent it?

A2: The yellowing of benzaldehyde derivatives upon storage is a common issue, primarily caused by air oxidation to the corresponding benzoic acid, which can then lead to the formation of colored impurities.

Prevention:

  • Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.

  • Protection from Light: Store in an amber-colored vial or in the dark, as light can also promote degradation.

Q3: Can I use vacuum distillation to purify 2-Bromo-3-chloro-4-fluorobenzaldehyde?

A3: Since 2-Bromo-3-chloro-4-fluorobenzaldehyde is a solid at room temperature, vacuum distillation is not the primary method for its purification. However, if the crude product is an oil due to a high concentration of liquid impurities, vacuum distillation can be used to separate the higher boiling aldehyde from more volatile impurities. It's important to note that heating can cause decomposition, so distillation should be performed at the lowest possible temperature under a high vacuum. [8] Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including starting materials and isomers. [1][2]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to estimate purity by integrating the signals of the product against those of known impurities or an internal standard.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and can be adapted for isomer separation.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

References

  • Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • MIT DSpace. (n.d.). 7.6. Two-Solvent Recrystallization Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. [Link]

  • European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. [Link]

  • ResearchGate. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. [Link]

  • Google Patents. (2010). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. [Link]

  • PMC. (n.d.). 2-Bromo-5-fluorobenzaldehyde. [Link]

  • Organic Syntheses. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Unknown. (n.d.). Safe and Convenient Procedure for Solvent Purification. [Link]

  • A. Schall and O. Reiser. (n.d.). The formylation of arylmetal reagents. [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Unknown. (n.d.). Troubleshooting Chemistry Issues for Colorimetric Analysis. [Link]

Sources

Optimization

Technical Support Center: Reactivity &amp; Solvent Troubleshooting for 2-Bromo-3-chloro-4-fluorobenzaldehyde

Welcome to the Technical Support Center for 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9)[1]. As a highly functionalized building block, this molecule is frequently utilized in advanced drug discovery, notabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9)[1]. As a highly functionalized building block, this molecule is frequently utilized in advanced drug discovery, notably in the synthesis of YAP/TAZ-TEAD protein-protein interaction inhibitors[2].

Due to the presence of three distinct halogens and an aldehyde group, achieving regioselectivity and chemoselectivity requires precise solvent control. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you master its reactivity.

Mechanistic Overview: The "Why" Behind Solvent Selection

To control the reactivity of 2-Bromo-3-chloro-4-fluorobenzaldehyde, you must understand the inherent hierarchy of its reactive sites:

  • C1-Aldehyde: Susceptible to nucleophilic addition and condensation.

  • C2-Bromo: The weakest carbon-halogen bond, making it the primary site for Palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura cross-coupling).

  • C4-Fluoro: Highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ). The extreme electronegativity of fluorine, combined with the strong electron-withdrawing effect of the para-aldehyde group, heavily stabilizes the anionic Meisenheimer transition state[3].

  • C3-Chloro: Generally inert under mild conditions, serving as a structural spacer.

The Causality of Solvent Effects: Solvents dictate whether the molecule undergoes metal-catalyzed cross-coupling at C2 or SN​Ar at C4. Polar aprotic solvents (like DMF) heavily solvate the counter-cations of bases, leaving nucleophiles "naked" and highly reactive. This dramatically lowers the activation energy for SN​Ar [4]. Conversely, non-polar solvents (like Toluene) keep nucleophiles tightly ion-paired, suppressing background SN​Ar and allowing the Pd-catalyst to selectively insert into the C2-Br bond.

Troubleshooting Guides & FAQs

Q1: I am attempting a Suzuki-Miyaura coupling at the C2-Bromo position, but LC-MS shows a complex mixture with nucleophilic attack at the C4-Fluoro position. How do I fix this? A: This is a classic chemoselectivity issue caused by using a polar aprotic solvent (e.g., DMF or DMSO) in the presence of a base and a nucleophile (which can sometimes be the boronic acid's organic framework or amine additives).

  • The Fix: Switch to a biphasic, non-polar solvent system such as Toluene/Water (4:1) or 1,4-Dioxane/Water . The non-polar organic phase suppresses the formation of the highly polar Meisenheimer complex required for SN​Ar , allowing the Pd(0) catalyst to selectively undergo oxidative addition at the C2-Br bond.

Q2: My reductive amination targeting the C1-Aldehyde is failing, and NMR indicates the loss of the aldehyde proton without amine incorporation. What is happening? A: You are likely using a polar protic solvent like Methanol (MeOH) or Ethanol (EtOH) with an acidic catalyst. Protic solvents can react with the highly electrophilic aldehyde (further activated by the three halogens) to form stable hemiacetals or dialkyl acetals.

  • The Fix: Switch to an aprotic halogenated solvent like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) . Use Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) as the reducing agent, which is highly effective in DCE and does not require protic activation.

Q3: I want to selectively displace the C4-Fluoro group via SN​Ar with a secondary amine, but I want to leave the C2-Bromo intact for downstream coupling. What are the optimal conditions? A: Because the C4-F is heavily activated by the para-aldehyde, you do not need harsh conditions or metal catalysts.

  • The Fix: Use DMF or DMSO as the solvent with a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Run the reaction at room temperature to 40°C. The polar aprotic solvent will accelerate the SN​Ar at C4-F, while the C2-Br bond remains completely inert to amines in the absence of a Palladium catalyst.

Quantitative Solvent Matrix

The following table summarizes the physical parameters of common solvents and their empirical impact on the chemoselectivity of 2-Bromo-3-chloro-4-fluorobenzaldehyde.

Solvent SystemDielectric Constant ( ϵ )Dipole Moment (D) SN​Ar Rate (C4-F)Suzuki Yield (C2-Br)Primary Application
DMF 36.73.82Very High Low (Side reactions)Selective SN​Ar at C4-F
DMSO 46.73.96Very High Low (Side reactions)Selective SN​Ar at C4-F
Toluene / H2​O 2.4 (Tol)0.36 (Tol)Very LowHigh (>85%) Chemoselective Suzuki
1,4-Dioxane 2.20.45Very LowHigh (>80%) Anhydrous Cross-Coupling
Methanol 32.72.87ModerateN/AAvoid (Acetal formation)

Reaction Pathway Visualization

G cluster_solvents SM 2-Bromo-3-chloro-4-fluorobenzaldehyde S_Aprotic Polar Aprotic (DMF, DMSO) SM->S_Aprotic Nucleophile + Base S_NonPolar Non-Polar / Biphasic (Toluene/H2O) SM->S_NonPolar Pd Cat. + Boronic Acid S_Protic Polar Protic (MeOH, EtOH) SM->S_Protic Acid Cat. + Amine P_SNAr S_NAr at C4-Fluoro (Nucleophilic Substitution) S_Aprotic->P_SNAr Cation Solvation Accelerates S_NAr P_Suzuki Cross-Coupling at C2-Bromo (Suzuki-Miyaura) S_NonPolar->P_Suzuki Suppresses S_NAr Promotes C2-Br Insertion P_Acetal Acetal Formation at C1 (Aldehyde Protection) S_Protic->P_Acetal H-Bonding Side Reaction

Reaction bifurcation of 2-Bromo-3-chloro-4-fluorobenzaldehyde based on solvent selection.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C2-Br)

This self-validating protocol utilizes a biphasic non-polar system to suppress C4-F SN​Ar while promoting C2-Br coupling.

  • Preparation: In a Schlenk flask, combine 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 eq), desired Arylboronic acid (1.1 eq), and Na2​CO3​ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of Toluene and Deionized Water (4:1 v/v, 0.1 M concentration).

  • Catalyst: Add Pd(dppf)Cl2​ (0.05 eq) under an inert Argon atmosphere.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for 4-6 hours.

  • Self-Validation (LC-MS): Sample the organic layer. The reaction is complete when the starting material mass is consumed. The absence of a +18 Da (hydroxylation) or amine-adduct mass confirms that the biphasic solvent successfully suppressed SN​Ar .

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: Regioselective SN​Ar (Targeting C4-F)

This protocol utilizes polar aprotic solvation to intentionally drive nucleophilic attack at the C4-F position without transition metals.

  • Preparation: Dissolve 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the nucleophile (e.g., morpholine, 1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction: Stir at room temperature. If the nucleophile is sterically hindered, gently warm to 40°C. Do not exceed 60°C to prevent degradation of the aldehyde.

  • Self-Validation (TLC & 19F -NMR): Monitor by TLC (Hexanes/EtOAc). The product will typically be more polar. For absolute validation, run a crude 19F -NMR; the disappearance of the distinct aromatic fluorine signal confirms complete displacement at C4.

  • Workup: Quench with water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution (3x) to remove all traces of DMF.

References

  • Novartis AG. "WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors". WIPO (PCT).
  • ACS Publications. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions". The Journal of Organic Chemistry.[Link]

  • ResearchGate. "Nature of the nucleophile and solvent effect on a SNAr reaction". Journal of Physical Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

analysis of 2-Bromo-3-chloro-4-fluorobenzaldehyde purity by HPLC

High-Resolution HPLC Purity Analysis of 2-Bromo-3-chloro-4-fluorobenzaldehyde: A Column Chemistry Comparison Guide Executive Summary & Analytical Challenge 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution HPLC Purity Analysis of 2-Bromo-3-chloro-4-fluorobenzaldehyde: A Column Chemistry Comparison Guide

Executive Summary & Analytical Challenge

2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) is a highly substituted, multi-halogenated aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted protein degraders and kinase inhibitors[1].

The critical analytical challenge in determining its purity lies in resolving the parent compound from its synthetic byproducts—specifically, dehalogenated impurities (e.g., des-bromo or des-chloro analogs) and positional isomers. Because these impurities share nearly identical hydrophobicities ( logP values), traditional reversed-phase C18 columns often fail to provide baseline resolution, leading to co-elution and inaccurate purity reporting[2].

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases, providing a self-validating, step-by-step HPLC methodology optimized for polyhalogenated benzaldehydes.

Mechanistic Causality: Why Column Chemistry Matters

When separating closely related halogenated species, relying solely on dispersive hydrophobic interactions (the primary mechanism of C18 phases) is insufficient.

  • C18 (Alkyl) Phases : Separate analytes based on partitioning into a hydrophobic layer. They lack the spatial and electronic recognition required to distinguish between positional isomers of halogenated aromatics.

  • Phenyl-Hexyl Phases : Introduce π−π interactions, offering slight improvements for aromatic compounds, but often fall short for heavily halogenated rings due to insufficient electron density contrast.

  • PFP (Pentafluorophenyl) Phases : The highly electronegative fluorine atoms on the PFP ring create a strongly electron-deficient π -system. This enables multiple orthogonal retention mechanisms: π−π charge transfer (acting as a π -acid), strong dipole-dipole interactions with the analyte's C-F, C-Cl, and C-Br bonds, and rigid shape/steric selectivity[2][3].

RetentionMechanism A Polyhalogenated Benzaldehyde (Analyte) B C18 Stationary Phase (Hydrophobic Only) A->B Dispersive Forces C PFP Stationary Phase (Orthogonal Mechanisms) A->C Multiple Interactions D Poor Resolution of Positional Isomers B->D Similar LogP E π-π Interactions & Dipole-Dipole C->E F Shape Selectivity C->F G Baseline Resolution of Dehalogenated Impurities E->G F->G

Fig 1: Retention mechanism comparison between C18 and PFP phases.

Comparative Performance Data

To demonstrate the superiority of fluorinated stationary phases for this specific analyte class, we compare the chromatographic performance of three column chemistries. The data below reflects standard resolution metrics for 2-Bromo-3-chloro-4-fluorobenzaldehyde against its primary critical pair (3-chloro-4-fluorobenzaldehyde, a debrominated impurity) under identical gradient conditions[2][3].

Column ChemistryRetention Time (min)Theoretical Plates (N)Resolution (Rs) vs. Critical PairPeak Tailing (Tf)Suitability for Purity Analysis
Standard C18 (150 x 4.6 mm, 3 µm)8.411,5001.1 (Co-elution)1.35❌ Inadequate
Phenyl-Hexyl (150 x 4.6 mm, 3 µm)9.112,2001.6 (Marginal)1.20⚠️ Sub-optimal
PFP / Fluoro-Phenyl (150 x 4.6 mm, 3 µm)11.514,8003.4 (Baseline) 1.05✅ Optimal

Data Interpretation: The PFP column extends the retention time slightly due to enhanced dipole interactions but provides a massive leap in resolution ( Rs​>3.0 ), ensuring that trace dehalogenated impurities can be accurately integrated without interference from the main peak.

Validated Step-by-Step HPLC Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) criteria that must be met before sample analysis, guaranteeing that the chromatographic system is capable of resolving the critical pairs.

Equipment & Reagents
  • HPLC System : Quaternary or binary pump with a photodiode array (PDA) or UV/Vis detector.

  • Column : PFP or C18-PFP Core-Shell (e.g., 150 mm × 4.6 mm, 2.7 µm or 3.0 µm)[3].

  • Mobile Phase A : 0.05% Trifluoroacetic acid (TFA) in Ultrapure Water (enhances peak shape for trace basic impurities and stabilizes the aldehyde).

  • Mobile Phase B : 0.05% TFA in Acetonitrile (LC-MS grade).

  • Diluent : 50:50 Water:Acetonitrile.

Step-by-Step Execution
  • System Preparation : Purge all lines with fresh mobile phase. Install the PFP column and equilibrate at 40 °C for 30 minutes at initial gradient conditions.

  • Sample Preparation :

    • Blank: Prepare a vial of pure diluent.

    • System Suitability Solution (SST): Spike 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 mg/mL) with 0.5% w/w of 3-chloro-4-fluorobenzaldehyde.

    • Test Sample: Dissolve the analyte in diluent to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Method :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 5 µL.

    • Detection : UV at 220 nm (primary for aromatics) and 254 nm (secondary verification).

    • Gradient Program :

      • 0.0 - 2.0 min: 30% B

      • 2.0 - 12.0 min: Linear ramp to 80% B

      • 12.0 - 15.0 min: Hold at 80% B

      • 15.0 - 15.1 min: Return to 30% B

      • 15.1 - 20.0 min: Re-equilibration

  • Self-Validation (SST Criteria) :

    • Blank Run: Must show no interfering peaks at the retention time of the main analyte.

    • SST Run: The resolution ( Rs​ ) between 3-chloro-4-fluorobenzaldehyde and 2-Bromo-3-chloro-4-fluorobenzaldehyde must be ≥2.0 .

    • Tailing Factor: The main peak must have a tailing factor ( Tf​ ) ≤1.5 .

  • Sample Analysis : Inject the test sample. Calculate purity using the area normalization method (excluding blank peaks).

HPLCWorkflow S1 Step 1: Sample Prep Dilute to 1 mg/mL in ACN/H2O S2 Step 2: Column Equilibration PFP Column at 40°C S1->S2 S3 Step 3: System Suitability Verify Rs ≥ 2.0 & Tf ≤ 1.5 S2->S3 S4 Step 4: Gradient Elution 0.05% TFA in H2O / ACN S3->S4 S5 Step 5: Data Analysis Quantify Area % at 220 nm S4->S5

Fig 2: Self-validating HPLC workflow for halogenated benzaldehyde purity analysis.

Conclusion

For the purity analysis of highly substituted halogenated aromatics like 2-Bromo-3-chloro-4-fluorobenzaldehyde, traditional C18 columns represent a structural bottleneck, often masking critical dehalogenated impurities. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage π−π and dipole-dipole interactions to achieve baseline resolution, ensuring the scientific integrity of the purity data and downstream pharmaceutical synthesis.

References

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers Source: ACS Publications URL
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL
  • ACE C18-PFP Technical Brochure Source: Chromatography Today / Advanced Chromatography Technologies URL
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: PMC / NIH URL
  • WO2023031801A1 - Bifunctional degraders comprising a tead binder (Contextual API Synthesis)

Sources

Comparative

biological activity of compounds synthesized from 2-Bromo-3-chloro-4-fluorobenzaldehyde

Comparative Guide: Biological Activity of YAP/TAZ-TEAD Modulators Synthesized from 2-Bromo-3-chloro-4-fluorobenzaldehyde Chemical Foundation: The Strategic Value of the Precursor In modern structure-based drug design, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Biological Activity of YAP/TAZ-TEAD Modulators Synthesized from 2-Bromo-3-chloro-4-fluorobenzaldehyde

Chemical Foundation: The Strategic Value of the Precursor

In modern structure-based drug design, the precise spatial arrangement of halogens on an aromatic ring is critical for optimizing binding affinity and pharmacokinetic properties. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS 1807028-02-9) serves as a highly specialized, polyhalogenated building block. Its unique substitution pattern provides a versatile scaffold for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the bromo position).

Recent pharmaceutical developments have heavily utilized derivatives of this compound—specifically 6-(benzyloxy)-2-bromo-3-chloro-4-fluorobenzaldehyde—as central intermediates in the synthesis of biaryl compounds[1]. These synthesized biaryl derivatives exhibit potent biological activity as modulators of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, which are the terminal effectors of the Hippo signaling pathway[1][2].

Biological Target: The Hippo Pathway and TEAD

The Hippo pathway is a highly conserved kinase cascade that regulates tissue growth and cell proliferation. When the pathway is inactivated (often due to genetic aberrations in cancers such as malignant pleural mesothelioma, breast, and lung cancer), the transcriptional co-activators YAP and TAZ remain unphosphorylated[1]. They translocate into the nucleus and bind to TEAD1-4, driving the transcription of genes that promote oncogenesis, cellular proliferation, and resistance to apoptosis[2].

Compounds synthesized from 2-Bromo-3-chloro-4-fluorobenzaldehyde generally fall into two advanced therapeutic modalities targeting this complex:

  • TEAD Protein-Protein Interaction (PPI) Inhibitors: Small molecules that bind to the central lipid-binding pocket of TEAD, allosterically preventing its interaction with YAP/TAZ[1].

  • Bifunctional TEAD Degraders (PROTACs): Chimeric molecules that link a TEAD-binding moiety to an E3 ubiquitin ligase ligand, flagging TEAD for proteasomal degradation[2].

HippoPathway HippoOff Hippo Pathway Inactivated YAPTAZ Unphosphorylated YAP/TAZ HippoOff->YAPTAZ Nucleus Nuclear Translocation YAPTAZ->Nucleus TEAD YAP/TAZ-TEAD Complex Nucleus->TEAD Transcription Oncogenic Transcription TEAD->Transcription Inhibitor TEAD PPI Inhibitor (Blocks Binding) Inhibitor->TEAD Inhibits Degrader TEAD PROTAC (Ubiquitination) Degrader->TEAD Degrades

Hippo signaling pathway and mechanisms of TEAD modulation by synthesized compounds.

Comparative Analysis: TEAD Inhibitors vs. TEAD Degraders

While both modalities utilize the biaryl core derived from 2-Bromo-3-chloro-4-fluorobenzaldehyde to achieve high-affinity TEAD binding, their biological activities and pharmacological profiles differ significantly. Inhibitors rely on continuous target occupancy, whereas degraders operate via an event-driven, catalytic mechanism[2].

The table below provides a comparative biological profile based on representative experimental data for these two classes of compounds.

ParameterBiaryl TEAD PPI InhibitorBifunctional TEAD Degrader (PROTAC)
Primary Mechanism Allosteric inhibition of YAP/TAZ bindingE3 ligase-mediated proteasomal degradation
YAP-TEAD Reporter IC₅₀ ~15 nM~2 nM
TEAD1 Degradation DC₅₀ N/A (No degradation)~5 nM
Cell Viability (NCI-H226) IC₅₀ ~120 nM~30 nM
Duration of Action Washout-dependent (Rapid recovery)Prolonged (Requires de novo protein synthesis)
Susceptibility to Mutation High (Binding site mutations confer resistance)Low (Degradation removes the entire protein)

Self-Validating Experimental Workflows

To objectively evaluate the biological activity of these synthesized compounds, rigorous, self-validating experimental protocols must be employed. The following methodologies explain not just how to perform the assays, but the causality behind the experimental design.

Protocol A: YAP/TAZ-TEAD Luciferase Reporter Assay (Target Engagement)

Causality & Rationale: To isolate the direct transcriptional consequences of TEAD inhibition from secondary cellular toxicity, a reporter assay utilizing synthetic TEAD-response elements (e.g., 8xGTIIC) is employed. Co-transfection with a constitutively active Renilla luciferase provides an internal control, ensuring that reductions in signal are due to specific PPI disruption rather than general cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293T cells in 96-well white opaque plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with a Firefly luciferase reporter plasmid containing TEAD-binding motifs (8xGTIIC-Luc) and a control Renilla luciferase plasmid (pRL-TK) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat cells with a 10-point dose-response titration (e.g., 0.1 nM to 10 µM) of the synthesized TEAD inhibitor or degrader. Include a DMSO vehicle control.

  • Incubation: Incubate for an additional 24 hours to allow for transcriptional modulation and reporter protein turnover.

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence. Plot normalized data against log[compound] to determine the IC₅₀ using non-linear regression.

Protocol B: Targeted Protein Degradation Assay (Mechanism Validation)

Causality & Rationale: Unlike occupancy-driven inhibitors, PROTACs operate catalytically. Assessing target degradation via Western blot over a dose-response gradient is critical to identify the DC₅₀ (concentration at which 50% of the target is degraded) and to detect potential "hook effects" (where high compound concentrations saturate both TEAD and E3 ligase independently, preventing the formation of the necessary ternary complex)[2].

Workflow Treat 1. Compound Treatment (Dose-Response) Lysis 2. Cell Lysis & Protein Extraction Treat->Lysis PAGE 3. SDS-PAGE Separation Lysis->PAGE WB 4. Western Blotting (TEAD1-4 & Loading Control) PAGE->WB Analysis 5. Densitometry & DC50 Calculation WB->Analysis

Step-by-step experimental workflow for validating targeted TEAD degradation.

Step-by-Step Methodology:

  • Cell Treatment: Seed NCI-H226 (mesothelioma) cells in 6-well plates. Treat with the bifunctional degrader at varying concentrations (0.1, 1, 10, 100, 1000 nM) for 16 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C to clear lysates.

  • Quantification & Electrophoresis: Quantify total protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk, then incubate overnight at 4°C with primary antibodies against TEAD1 (target) and Vinculin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and capture images via a chemiluminescence imaging system.

  • Analysis: Perform densitometry using ImageJ. Normalize TEAD1 bands to Vinculin bands. Plot the normalized protein levels to calculate the DC₅₀ and observe any hook effect at the 1000 nM dose.

Conclusion

The polyhalogenated building block 2-Bromo-3-chloro-4-fluorobenzaldehyde is indispensable for synthesizing advanced biaryl modulators of the Hippo pathway. By leveraging this precursor, drug development professionals have successfully generated both potent TEAD PPI inhibitors and highly efficient TEAD PROTACs. While inhibitors offer straightforward pharmacokinetics, bifunctional degraders provide superior transcriptional silencing and prolonged duration of action, representing a significant leap forward in targeting YAP/TAZ-driven malignancies.

References

  • US Patent Application US20210299100A1. "Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors." Google Patents.
  • World Intellectual Property Organization WO2023031801A1. "Bifunctional degraders comprising a tead binder." Google Patents.

Sources

Validation

comparative study of catalysts for cross-coupling with 2-Bromo-3-chloro-4-fluorobenzaldehyde

An in-depth comparative analysis of catalytic systems for the cross-coupling of highly functionalized, polyhalogenated benzaldehydes. Introduction: The Synthetic Challenge of Polyhalogenated Benzaldehydes The molecule 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of catalytic systems for the cross-coupling of highly functionalized, polyhalogenated benzaldehydes.

Introduction: The Synthetic Challenge of Polyhalogenated Benzaldehydes

The molecule 2-Bromo-3-chloro-4-fluorobenzaldehyde is a highly prized building block in modern medicinal chemistry, frequently utilized in the synthesis of complex biaryl derivatives, including YAP/TAZ-TEAD protein-protein interaction inhibitors[1]. However, functionalizing this scaffold via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents a triad of formidable mechanistic challenges:

  • Strict Chemoselectivity: The substrate possesses three distinct carbon-halogen bonds (C-Br, C-Cl, C-F). While the bond dissociation energy (BDE) naturally favors oxidative addition at the C-Br bond[2], the catalyst must be precisely tuned to prevent over-coupling or competitive insertion into the C-Cl bond.

  • Extreme Steric Hindrance: The target C2-Br bond is flanked by an ortho-formyl group (C1) and an ortho-chlorine atom (C3). This intense steric congestion severely retards the oxidative addition step for standard palladium complexes.

  • Hydrodehalogenation Side Reactions: Benzaldehydes are notoriously prone to hydrodehalogenation under basic cross-coupling conditions. If the catalytic cycle stalls prior to reductive elimination, the aldehyde proton or solvent impurities can act as a reducing agent, yielding the undesired dehalogenated byproduct (3-chloro-4-fluorobenzaldehyde)[3].

To overcome these hurdles, the selection of the palladium precursor and phosphine ligand is the single most critical variable.

Mechanistic Pathway & Chemoselectivity

The catalytic cycle relies on the differential reactivity of the carbon-halogen bonds. The bulky, electron-rich nature of modern ligands ensures that the active Pd0 species selectively inserts into the weakest bond (C-Br) while ignoring the C-Cl and C-F bonds.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Chemoselective at C-Br) Pd0->OxAdd Substrate 2-Br-3-Cl-4-F-Benzaldehyde (Substrate) Substrate->OxAdd Transmet Transmetalation (with Ar-B(OH)2) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-Ar-3-Cl-4-F-Benzaldehyde (Product) RedElim->Product

Caption: Catalytic cycle highlighting the chemoselective oxidative addition at the sterically hindered C-Br bond.

Comparative Study of Catalysts

To objectively determine the optimal system, we compare three distinct classes of palladium catalysts in the Suzuki-Miyaura coupling of 2-Bromo-3-chloro-4-fluorobenzaldehyde with phenylboronic acid.

Catalyst A: Pd(PPh3​)4​ (The Classic Tetrakis)
  • Mechanism: Generates a Pd(PPh3​)2​ active species.

  • Performance: Poor. The triphenylphosphine ligands are neither electron-rich enough to force rapid oxidative addition into the sterically congested C2 position, nor bulky enough to accelerate reductive elimination.

  • Result: The slow reductive elimination leaves the Pd(II) intermediate vulnerable to protonolysis, resulting in high levels of hydrodehalogenation[3].

Catalyst B: Pd(dppf)Cl2​ (The Bidentate Standard)
  • Mechanism: Utilizes a bidentate ferrocene-based ligand with a wide bite angle.

  • Performance: Moderate. The bidentate nature prevents catalyst degradation and suppresses some side reactions, but it struggles to overcome the extreme steric bulk of the ortho-chloro and ortho-formyl groups. Reactions require elevated temperatures and extended times, leading to partial degradation of the aldehyde.

Catalyst C: XPhos Pd G3 (The Modern Buchwald Precatalyst)
  • Mechanism: Generates a highly active, mono-ligated Pd0 species. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is extremely bulky and electron-rich.

  • Causality of Success: The electron-rich dicyclohexylphosphine moiety drives the difficult oxidative addition into the hindered C-Br bond. More importantly, the extreme steric bulk of the biaryl ligand forces the Pd(II) intermediate to undergo rapid reductive elimination to relieve steric strain. This outcompetes the slower hydrodehalogenation pathway entirely[3].

Quantitative Data Summary
Catalyst SystemLoadingBaseTime / TempYield (Target)DehalogenationChemoselectivity
Pd(PPh3​)4​ 5 mol% Na2​CO3​ 16h / 90°C22%> 45%Moderate (Some C-Cl insertion)
Pd(dppf)Cl2​ 5 mol% K2​CO3​ 12h / 90°C54%15%Good
XPhos Pd G3 2 mol% K3​PO4​ 3h / 80°C > 92% < 2% Excellent (Exclusive C-Br)

Note: K3​PO4​ is intentionally selected as a mild, anhydrous base to further suppress aldehyde-driven side reactions that are exacerbated by stronger bases like NaOH[3].

Optimized Experimental Protocol (Self-Validating Workflow)

The following protocol utilizes XPhos Pd G3 to achieve >92% yield. The system is designed to be self-validating: the visual color changes and TLC monitoring points ensure the reaction is proceeding on the correct mechanistic pathway.

Workflow Step1 1. Reagent Preparation Dry solvents, degas system Step2 2. Catalyst Loading Add XPhos Pd G3 (2 mol%) Step1->Step2 Step3 3. Reaction 80°C, 3 hours, under N2 Step2->Step3 Step4 4. Quench & Extraction Aq. NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol). Add anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

    • Causality: Anhydrous conditions and a weaker base ( K3​PO4​ ) are mandatory to prevent protonolysis (hydrodehalogenation) of the Ar-Pd(II)-X intermediate[3].

  • Catalyst Introduction: Add XPhos Pd G3 (0.02 equiv, 2 mol%). Seal the flask with a septum and purge with nitrogen (evacuate/backfill x3).

  • Solvent Addition: Inject a degassed mixture of Toluene/Water (10:1 v/v, 5 mL) via syringe.

    • Validation Check: The solution should transition from a pale yellow to a deep red/brown as the active Pd0 species is generated.

  • Heating & Monitoring: Heat the reaction mixture to 80°C in a pre-heated oil bath. Stir vigorously for 3 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

    • Validation Check: The starting material spot (UV active) should cleanly disappear, replaced by a single, more polar product spot. If a highly non-polar spot appears, it indicates dehalogenation.

  • Quench & Workup: Cool to room temperature. Quench with saturated aqueous NH4​Cl (10 mL) to neutralize the base and halt the reaction. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-10% EtOAc in Hexanes) to afford the pure 2-aryl-3-chloro-4-fluorobenzaldehyde.

References

  • Novartis AG. "Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors." US Patent 20210299100A1, 2021.
  • Journal of the American Chemical Society (JACS). "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." ACS Publications, 2007. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde: A Novel Directed Metalation Approach vs. Traditional Multi-step Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of polysubstituted aromatic compounds is of paramount importance. Halo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of polysubstituted aromatic compounds is of paramount importance. Halogenated benzaldehydes, in particular, serve as versatile building blocks for the construction of complex molecular architectures. This guide provides an in-depth comparison of a novel synthetic route to 2-Bromo-3-chloro-4-fluorobenzaldehyde, a key intermediate, with a traditional multi-step approach. The novel route leverages the precision of directed ortho-metalation, offering potential advantages in efficiency and regioselectivity.

Introduction

2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS 1807028-02-9) is a valuable synthetic intermediate characterized by its unique substitution pattern, which offers multiple points for further functionalization.[1] Traditional synthetic approaches to such multi-halogenated benzaldehydes often rely on a sequence of electrophilic aromatic substitution reactions, which can sometimes lead to issues with regioselectivity and require harsh reaction conditions. This guide introduces a more strategic and potentially more efficient synthetic pathway utilizing directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings.[2]

The Novel Synthetic Route: A Directed ortho-Metalation Strategy

The proposed new route employs a modern synthetic strategy that builds the desired substitution pattern in a controlled manner, starting from a readily available di-substituted benzene. This approach aims to improve upon the potential yield and purity limitations of traditional methods.

Conceptual Workflow of the New Synthetic Route

New Synthetic Route A 1-Chloro-2-fluorobenzene B 1-Bromo-2-chloro-3-fluorobenzene A->B Directed ortho-Metalation & Bromination C 2-Bromo-3-chloro-4-fluorobenzaldehyde B->C Formylation (Vilsmeier-Haack)

Caption: Proposed new synthetic route to 2-Bromo-3-chloro-4-fluorobenzaldehyde.

Step 1: Directed ortho-Metalation and Bromination of 1-Chloro-2-fluorobenzene

The synthesis commences with the regioselective bromination of 1-chloro-2-fluorobenzene. The fluorine atom is a powerful ortho-directing group in directed metalation reactions.[3] Treatment of 1-chloro-2-fluorobenzene with a strong lithium base, such as n-butyllithium (n-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is expected to selectively deprotonate the position ortho to the fluorine and meta to the chlorine.[4] Quenching the resulting aryllithium species with an electrophilic bromine source, such as N-bromosuccinimide (NBS), installs the bromine atom at the desired position to yield 1-bromo-2-chloro-3-fluorobenzene.

Step 2: Vilsmeier-Haack Formylation

The final step involves the introduction of the aldehyde functionality. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[5] While the trihalogenated benzene is electron-deficient overall, the reaction can be driven to completion under appropriate conditions. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[6] Subsequent aqueous workup hydrolyzes the intermediate iminium salt to afford the target 2-Bromo-3-chloro-4-fluorobenzaldehyde.

The Traditional Synthetic Route: A Multi-step Electrophilic Aromatic Substitution Approach

A more traditional approach to a polysubstituted benzaldehyde would involve a series of electrophilic aromatic substitution reactions on a suitable starting material. While no direct multi-step synthesis for this specific molecule is prominently documented, a plausible "traditional" route can be constructed based on established reactions.

Conceptual Workflow of the Traditional Synthetic Route

Traditional Synthetic Route D 4-Fluorobenzaldehyde E 3-Bromo-4-fluorobenzaldehyde D->E Electrophilic Bromination F 2-Bromo-3-chloro-4-fluorobenzaldehyde E->F Electrophilic Chlorination

Caption: A plausible traditional synthetic route to 2-Bromo-3-chloro-4-fluorobenzaldehyde.

Step 1: Electrophilic Bromination of 4-Fluorobenzaldehyde

This route begins with the bromination of commercially available 4-fluorobenzaldehyde. The formyl group is a deactivating, meta-directing group, while the fluorine atom is a deactivating but ortho, para-directing group. The activating effect of the fluorine at the ortho position, combined with the deactivating nature of the aldehyde, can lead to bromination at the 3-position. This reaction is often carried out using bromine in the presence of a Lewis acid catalyst or under acidic conditions.[7][8][9]

Step 2: Electrophilic Chlorination of 3-Bromo-4-fluorobenzaldehyde

The subsequent chlorination of 3-bromo-4-fluorobenzaldehyde presents a regioselectivity challenge. The existing substituents direct the incoming electrophile to the remaining open positions. The directing effects of the halogens and the aldehyde group would need to be carefully considered to achieve the desired 2-chloro substitution. This step would likely require a chlorine source, such as chlorine gas or N-chlorosuccinimide (NCS), and a suitable catalyst.

Comparative Analysis

The following table provides a comparative overview of the proposed new synthetic route and the traditional approach. The data for the new route is projected based on similar transformations found in the literature, while the traditional route's data is based on established electrophilic aromatic substitution reactions.

ParameterNew Synthetic Route (Projected)Traditional Route (Projected)
Starting Material 1-Chloro-2-fluorobenzene4-Fluorobenzaldehyde
Number of Steps 22
Key Reactions Directed ortho-metalation, Vilsmeier-HaackElectrophilic Aromatic Substitution (x2)
Regioselectivity High (directed by DoM)Moderate to low (competing directing effects)
Overall Yield Potentially higherPotentially lower due to side products
Reaction Conditions Cryogenic temperatures, inert atmosphere for DoMPotentially harsh acidic/Lewis acidic conditions
Purification Potentially simpler due to higher selectivityMay require extensive chromatographic separation

Experimental Protocols

New Synthetic Route

Step 1: Synthesis of 1-Bromo-2-chloro-3-fluorobenzene

  • To a solution of 1-chloro-2-fluorobenzene (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 2 hours.

  • Add a solution of NBS (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde

  • To a solution of 1-bromo-2-chloro-3-fluorobenzene (1.0 eq) in anhydrous DMF at 0 °C, add POCl₃ (3.0 eq) dropwise.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with aqueous NaOH.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Traditional Synthetic Route

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a mixture of sulfuric acid and oleum, add bromine (1.1 eq) dropwise at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto ice and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by distillation or recrystallization.

Step 2: Synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde

  • To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetic acid), add N-chlorosuccinimide (1.1 eq) and a catalytic amount of a Lewis acid.

  • Heat the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract the product.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography to separate the desired isomer from other potential products.

Validation and Characterization of 2-Bromo-3-chloro-4-fluorobenzaldehyde

The identity and purity of the synthesized 2-Bromo-3-chloro-4-fluorobenzaldehyde would be confirmed using a suite of analytical techniques.

Workflow for Product Validation

Validation Workflow A Crude Product B Purification (Chromatography/Recrystallization) A->B C Purity Assessment (HPLC, GC) B->C D Structural Elucidation B->D H Final Validated Product C->H E ¹H NMR, ¹³C NMR D->E F FT-IR D->F G Mass Spectrometry D->G E->H F->H G->H

Caption: A typical workflow for the purification and validation of the final product.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton around δ 9.8-10.5 ppm. The aromatic region should display two doublets or multiplets corresponding to the two aromatic protons.[11][12]

  • ¹³C NMR: The carbonyl carbon should appear as a singlet in the range of δ 185-195 ppm.[13][14] The aromatic region will show six distinct signals for the benzene ring carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.[11][15]

  • FT-IR: The spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Other significant peaks will include C-H stretching of the aldehyde and aromatic ring, and C-halogen stretching vibrations in the fingerprint region.[16][17]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion (M, M+2, M+4 peaks).[18][19]

Conclusion

The novel synthetic route to 2-Bromo-3-chloro-4-fluorobenzaldehyde via directed ortho-metalation presents a compelling alternative to traditional electrophilic substitution methods. The high regioselectivity offered by the DoM strategy is expected to lead to a more efficient synthesis with higher yields and simpler purification procedures. While the traditional route is conceptually straightforward, it is likely to be hampered by issues of regiocontrol, leading to the formation of isomeric byproducts and consequently, lower overall yields. The experimental validation of the new route holds the promise of a more streamlined and cost-effective production of this valuable synthetic intermediate.

References

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Eureka | Patsnap. (2019, June 21). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Chem-Station Int. Ed. (2015, January 13). Directed Ortho Metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3-(substituted)-acryl aldehydes and their conversion to some new pyrazole derivatives. Retrieved from [Link]

  • Harvard University. (n.d.). ortho metalation. Retrieved from [Link]

  • Infoscience EPFL. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]

  • ResearchGate. (2018, October 1). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 1). Oxidation to aldehyde and ketones. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 1). 13C NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (2022, January 11). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Bromo-3-chloro-4-fluorobenzaldehyde: From Hazard Assessment to Disposal

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-Bromo-3-chloro-4-fluorobenzal...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-Bromo-3-chloro-4-fluorobenzaldehyde, a halogenated aromatic aldehyde, is a valuable building block in organic synthesis. However, its molecular structure necessitates a rigorous and well-defined personal protective equipment (PPE) and handling protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure a self-validating system of protection in your laboratory.

Hazard Assessment: Understanding the Reactivity Profile

2-Bromo-3-chloro-4-fluorobenzaldehyde is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some aggregated GHS information also indicates it may be harmful if swallowed.[2] The primary hazards stem from its aldehyde functional group and multiple halogen substituents. Aldehydes, in general, can be irritants, and the presence of bromine, chlorine, and fluorine atoms on the aromatic ring can influence the compound's reactivity and toxicological profile.

Key Hazards:

  • Dermal Irritation: Causes skin irritation upon contact.[1][3] Prolonged exposure can lead to inflammation, redness, and discomfort.

  • Ocular Hazard: Poses a risk of serious eye irritation.[1][3] Direct contact with the eyes can cause significant damage.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]

  • Ingestion: May be harmful if swallowed.[2]

Given these hazards, all handling procedures must be designed to prevent direct contact and inhalation.

The Core of Protection: Engineering Controls and Work Practices

Before relying on PPE, we must implement robust engineering and administrative controls. PPE is the final barrier between you and the hazard.

  • Engineering Control (Primary): All operations involving 2-Bromo-3-chloro-4-fluorobenzaldehyde, from weighing to reaction quenching, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.[3][4]

  • Administrative Controls: Designate specific areas for handling this compound to prevent cross-contamination.[5] Ensure that all personnel are trained on this specific protocol and that an eyewash station and safety shower are immediately accessible.[3]

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfers (Solid) Tightly fitting safety goggles with side-shields.[4]Chemical-resistant gloves (e.g., Nitrile), inspect before use.[4]Long-sleeved lab coat.Not typically required if performed in a certified fume hood.
Solution Preparation & Reactions Chemical splash goggles and a full-face shield.[6]Chemical-resistant gloves (e.g., Nitrile or Viton for extended contact).[7]Chemical-resistant apron over a lab coat.[6]Not typically required if performed in a certified fume hood.
Large Spills (>10g) or Ventilation Failure Full-face respirator with appropriate cartridges.[4]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or coveralls.Full-face respirator with organic vapor/acid gas cartridges.[4]
A Deeper Look at Your Armor:
  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect from splashes.[7] Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] When handling larger quantities or during procedures with a high splash potential (e.g., quenching a reaction), a full-face shield must be worn in addition to goggles.[6]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves offer good protection against incidental splashes of many halogenated organic compounds.[7] Avoid latex gloves, as they can be readily penetrated by many chemicals.[6] For prolonged operations or immersion, gloves made of Viton® or other highly resistant materials should be considered. Always inspect gloves for tears or pinholes before use.[4]

    • Lab Coat & Apron: A flame-resistant lab coat with long sleeves is the minimum requirement. For tasks involving significant quantities, a chemical-resistant apron provides an additional layer of protection against splashes.[6]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of the ventilation system, a full-face respirator with appropriate cartridges for organic vapors should be used by trained emergency response personnel.[4]

Step-by-Step Handling and Disposal Protocol

This protocol outlines a standard workflow for using 2-Bromo-3-chloro-4-fluorobenzaldehyde in a reaction.

Preparation:

  • Designate Area: Clearly mark the designated area within the fume hood for the procedure.

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them in the fume hood.

  • Don PPE: Before handling the chemical, don the appropriate PPE as specified in the table above (minimum: lab coat, splash goggles, nitrile gloves).

Execution:

  • Weighing: Carefully weigh the solid 2-Bromo-3-chloro-4-fluorobenzaldehyde in a tared container inside the fume hood to contain any dust.

  • Transfer: Add the solid to the reaction vessel using a powder funnel to minimize dust generation.

  • Reaction: Perform all subsequent steps (e.g., solvent addition, heating) within the closed system of the fume hood. Keep the sash at the lowest practical height.

  • Monitoring: Monitor the reaction from outside the fume hood sash.

Waste Management and Cleanup:

  • Waste Segregation: This compound is a halogenated organic substance. All waste, including contaminated consumables (gloves, pipette tips, paper towels) and residual chemical, must be disposed of in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including "2-Bromo-3-chloro-4-fluorobenzaldehyde".[8][10]

  • Decontamination: Clean all glassware and surfaces that came into contact with the chemical using an appropriate solvent. The cleaning solvent must also be disposed of as halogenated waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and forearms thoroughly after the procedure is complete.[11]

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For large spills, evacuate the area and follow your institution's emergency response protocol.[8]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_waste 3. Prepare Labeled Halogenated Waste Container prep_hood->prep_waste handle_weigh 4. Weigh Compound prep_waste->handle_weigh handle_transfer 5. Transfer to Reaction handle_weigh->handle_transfer cleanup_dispose 6. Dispose Consumables in Halogenated Waste handle_transfer->cleanup_dispose spill Spill or Exposure? handle_transfer->spill cleanup_decon 7. Decontaminate Glassware & Surfaces cleanup_dispose->cleanup_decon cleanup_ppe 8. Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill->cleanup_dispose No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Workflow for Safe Handling of 2-Bromo-3-chloro-4-fluorobenzaldehyde.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]

  • Organic Solvents - Environment, Health and Safety, University of North Carolina at Chapel Hill. Available from: [Link]

  • Hazardous Waste Segregation - Department of Chemistry, University of Washington. Available from: [Link]

  • Halogenated Solvents - Environmental Health & Safety, Washington State University. Available from: [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed. Available from: [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. Available from: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • Personal Protective Equipment | US EPA. Available from: [Link]

  • 2-Bromo-3-chlorobenzaldehyde - PubChem. Available from: [Link]

  • Personal Protective Equipment (PPE) - University of Pittsburgh. Available from: [Link]

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. Available from: [Link]

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